BGB-8035
Description
Properties
Molecular Formula |
C24H31N5O4 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(7S)-2-(3,5-dimethoxy-4-methylphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C24H31N5O4/c1-5-20(30)28-10-7-15(8-11-28)17-6-9-26-24-21(23(25)31)22(27-29(17)24)16-12-18(32-3)14(2)19(13-16)33-4/h5,12-13,15,17,26H,1,6-11H2,2-4H3,(H2,25,31)/t17-/m0/s1 |
InChI Key |
ZFDGMDVYMNWICG-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1OC)C2=NN3[C@@H](CCNC3=C2C(=O)N)C4CCN(CC4)C(=O)C=C)OC |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C2=NN3C(CCNC3=C2C(=O)N)C4CCN(CC4)C(=O)C=C)OC |
Origin of Product |
United States |
Foundational & Exploratory
BGB-8035: A Technical Overview of a Highly Selective Covalent BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BGB-8035 is a preclinical, orally active, highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK). Developed by BeiGene, this molecule represents a progression from their earlier BTK inhibitor, zanubrutinib (B611923) (BGB-3111). This compound demonstrates potent and selective inhibition of BTK, a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Its mechanism of action makes it a promising candidate for the treatment of B-cell malignancies and autoimmune diseases.[1][2][3] This document provides a comprehensive technical guide on the mechanism of action, preclinical data, and experimental methodologies associated with this compound.
Core Mechanism of Action
This compound functions as a covalent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family.[2][4] BTK is a crucial signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors (FcRs).[3][5] Upon engagement of the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that govern B-cell proliferation, differentiation, and survival.
By covalently binding to a cysteine residue (Cys481) in the ATP-binding pocket of BTK, this compound irreversibly inactivates the enzyme. This blockade of BTK activity effectively abrogates the BCR signaling cascade, thereby inhibiting the pathogenic activity of B-cells implicated in various malignancies and autoimmune disorders. The structure-activity relationship (SAR) studies, originating from zanubrutinib, led to the development of this compound, which maintains a similar ATP-like binding mode but exhibits enhanced selectivity.[2][4]
Signaling Pathway
The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by this compound.
Caption: B-cell receptor signaling pathway and covalent inhibition by this compound.
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| BTK | Biochemical | 1.1 | [1] |
| BTK | Cellular | 13.9 | [1] |
| TEC | Biochemical | 99 | [1] |
| p-TEC | Cellular | 223.1 | [1] |
| EGFR | Biochemical | 621 | [1] |
| p-EGFR | Cellular | >10000 | [1] |
Table 2: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Unit | Dosing | Reference |
| Dose | 5 | mg/kg | p.o. | [1] |
| Tmax | 0.25 | h | p.o. | [1] |
| AUCinf | 964 | h·ng/mL | p.o. | [1] |
| Oral Bioavailability | 26.4 | % | p.o. | [1] |
Table 3: In Vivo Efficacy of this compound
| Model | Dosing Regimen | Result | Reference |
| Rat Collagen-Induced Arthritis | 1, 3, 10, 30 mg/kg, p.o., BID for 13 days | Dose-dependent inhibition of arthritis clinical scores | [5] |
| REC-1 Mantle Cell Lymphoma Xenograft | Not specified | Efficacy demonstrated | [2] |
| Collagen Antibody-Induced Arthritis (CAIA) | Not specified | Efficacy demonstrated | [2] |
| MRL/lpr Spontaneous Lupus | Not specified | Efficacy demonstrated | [2] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined below, based on standard methodologies in the field.
Biochemical BTK Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound on purified BTK enzyme.
-
Methodology:
-
Recombinant human BTK enzyme is incubated with varying concentrations of this compound in a kinase buffer.
-
A sub-saturating concentration of ATP and a suitable peptide substrate are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the amount of ADP produced.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular BTK Phosphorylation Assay
-
Objective: To assess the ability of this compound to inhibit BTK activity within a cellular context.
-
Methodology:
-
A suitable B-cell line (e.g., Ramos) is treated with a range of concentrations of this compound.
-
The cells are then stimulated with an anti-IgM antibody to induce BCR signaling and subsequent BTK autophosphorylation at Tyr223.
-
Cells are lysed, and the level of phosphorylated BTK (pBTK) is measured using a sensitive immunoassay, such as ELISA or Western blot.
-
The IC50 value is determined by quantifying the reduction in pBTK levels as a function of this compound concentration.
-
Kinase Selectivity Profiling
-
Objective: To evaluate the selectivity of this compound against a broad panel of other kinases.
-
Methodology:
-
This compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified human kinases.
-
The activity of each kinase is measured in the presence and absence of the compound.
-
The percentage of inhibition for each kinase is calculated.
-
For kinases showing significant inhibition, full IC50 curves are generated to determine the precise inhibitory potency. This allows for a quantitative assessment of selectivity.
-
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Rat Model
-
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.
-
Methodology:
-
Induction of Arthritis: Lewis rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant at the base of the tail. A booster immunization is given 7 days later.
-
Treatment: Once arthritis is established (typically 10-12 days after the initial immunization), rats are randomized into vehicle and this compound treatment groups. This compound is administered orally, twice daily, for a specified duration (e.g., 13 days).
-
Assessment: The severity of arthritis in each paw is scored clinically based on erythema and swelling. Body weight and paw volume are also monitored.
-
Endpoint Analysis: At the end of the study, joint tissues may be collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Experimental Workflow Visualization
The following diagram provides a generalized workflow for evaluating a BTK inhibitor in a preclinical model of collagen-induced arthritis.
Caption: Workflow for a preclinical collagen-induced arthritis (CIA) model.
Conclusion
This compound is a potent and highly selective covalent inhibitor of BTK with a promising preclinical profile. Its mechanism of action, centered on the irreversible inhibition of a key enzyme in the BCR signaling pathway, provides a strong rationale for its development in B-cell malignancies and autoimmune diseases. The available in vitro and in vivo data demonstrate its potential to effectively modulate B-cell activity. Further clinical investigation is warranted to establish its safety and efficacy in human patients.
References
- 1. Discovery of this compound, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a highly selective covalent inhibitor of Bruton's tyrosine kinase for B-cell almignancies and autoimmune diseases - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
BGB-8035: A Technical Overview of BTK Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of BGB-8035, a highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK). The information presented is collated from preclinical data and is intended to provide a detailed resource for researchers and professionals in the field of drug development.
Quantitative Binding Affinity Data
This compound demonstrates potent and highly selective inhibition of BTK. The following tables summarize the key quantitative data regarding its binding affinity in both biochemical and cellular assays.
Table 1: Biochemical Inhibitory Potency of this compound
| Target Kinase | IC50 (nM) | Fold Selectivity vs. BTK |
| BTK | 1.1 | 1 |
| TEC | 99 | 90 |
| EGFR | 621 | 565 |
Data represents the half-maximal inhibitory concentration (IC50) determined through in vitro biochemical assays.
Table 2: Cellular Inhibitory Potency of this compound
| Target (Phosphorylation Status) | Cellular IC50 (nM) |
| BTK | 13.9 |
| p-TEC | 223.1 |
| p-EGFR | ≥ 10000 |
Data represents the half-maximal inhibitory concentration (IC50) determined in cellular assays by measuring the inhibition of phosphorylation of the respective target.
Experimental Protocols
The following sections detail the methodologies employed to determine the binding affinity and cellular activity of this compound.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of this compound against BTK and other kinases.
Methodology:
-
Reagents:
-
Recombinant human BTK, TEC, and EGFR enzymes.
-
This compound test compound, serially diluted in DMSO.
-
ATP (Adenosine triphosphate).
-
Substrate peptide specific for each kinase.
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 μM DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Procedure:
-
The kinase reaction is initiated by combining the recombinant kinase enzyme, the specific peptide substrate, and the serially diluted this compound in a 384-well plate.
-
The reaction is started by the addition of ATP at a concentration close to the Km for each respective enzyme.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
The reaction is terminated, and the remaining ATP is depleted by adding a reagent such as ADP-Glo™ Reagent.
-
A kinase detection reagent is then added to convert the generated ADP to ATP, which in turn produces a luminescent signal via a luciferase/luciferin reaction.
-
The luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
The percentage of kinase inhibition is calculated for each concentration of this compound relative to a DMSO control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Phosphorylation Inhibition Assay
Objective: To determine the cellular IC50 of this compound by measuring the inhibition of BTK, TEC, and EGFR phosphorylation in a cellular context.
Methodology:
-
Cell Lines:
-
A suitable human B-cell lymphoma cell line endogenously expressing BTK (e.g., Ramos cells).
-
Cell lines overexpressing TEC and EGFR for selectivity profiling.
-
-
Procedure:
-
Cells are seeded in 96-well plates and cultured until they reach the desired confluence.
-
The cells are then treated with serially diluted concentrations of this compound or a DMSO vehicle control for a specified period.
-
Following treatment, the cells are stimulated with an appropriate agonist to induce the phosphorylation of the target kinases (e.g., anti-IgM for BTK in B-cells, EGF for EGFR).
-
The cells are lysed, and the protein concentration of the lysates is determined.
-
The levels of phosphorylated and total BTK, TEC, and EGFR are quantified using a suitable immunoassay method, such as a sandwich ELISA or Western blotting.
-
-
Data Analysis:
-
The ratio of the phosphorylated protein to the total protein is calculated for each treatment condition.
-
The percentage of inhibition of phosphorylation is determined for each concentration of this compound relative to the stimulated DMSO control.
-
The cellular IC50 value is calculated by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving BTK and the general workflow for determining the inhibitory constant of this compound.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro determination of this compound IC50.
BGB-8035: A Deep Dive into its Selectivity Profile Compared to Other BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity profile of BGB-8035, a novel covalent inhibitor of Bruton's Tyrosine Kinase (BTK), in comparison to other established BTK inhibitors: ibrutinib, acalabrutinib (B560132), and zanubrutinib. Through a comprehensive analysis of quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes, this document aims to provide a thorough understanding of this compound's position within the landscape of BTK-targeted therapies.
The Evolving Landscape of BTK Inhibition
Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1] Its function is essential for the proliferation, differentiation, and survival of B-cells. Consequently, BTK has emerged as a critical therapeutic target for a range of B-cell malignancies and autoimmune diseases.[1][2]
The first-generation BTK inhibitor, ibrutinib, demonstrated significant clinical efficacy but was associated with off-target effects due to its inhibition of other kinases, such as those in the TEC and EGFR families. This prompted the development of second-generation inhibitors, including acalabrutinib and zanubrutinib, with improved selectivity and, consequently, better safety profiles.[3] this compound is a next-generation covalent BTK inhibitor developed from zanubrutinib, designed for high selectivity.[2][4] This guide provides a detailed comparative analysis of its selectivity.
Comparative Selectivity Profile: A Quantitative Analysis
The selectivity of a kinase inhibitor is paramount to its therapeutic index. Off-target inhibition can lead to a variety of adverse effects. The following tables summarize the quantitative data on the inhibitory activity of this compound and other BTK inhibitors against BTK and key off-target kinases in both biochemical and cellular assays.
Table 1: Biochemical Inhibitory Potency (IC50, nM) of BTK Inhibitors
| Target Kinase | This compound | Ibrutinib | Acalabrutinib | Zanubrutinib |
| BTK | 1.1 [5][6] | 0.5 | 3.0[7] | 0.46[7] |
| TEC | 99[5][6] | 78 | >1000[7] | 2.0[7] |
| EGFR | 621[5][6] | 5.6 | >1000[7] | 2.0[7] |
| ITK | - | 10.7 | 23.0 | 6.0 |
| BMX | - | 1.0 | 12.0 | 0.9 |
| SRC | - | 20.0 | 48.0 | 36.0 |
| LYN | - | 18.0 | 2.0 | 1.9 |
| FYN | - | 20.0 | 3.0 | 2.8 |
Data for Ibrutinib, Acalabrutinib, and Zanubrutinib (excluding BTK, TEC, and EGFR IC50 values from reference[7]) are compiled from a comparative biochemical profiling study. A hyphen (-) indicates that specific data for this compound was not available in the reviewed sources.
Table 2: Cellular Inhibitory Potency (EC50, nM) of BTK Inhibitors
| Target Pathway | This compound | Ibrutinib | Acalabrutinib | Zanubrutinib |
| p-BTK | 13.9 [5] | <10 | <10[7] | <10[7] |
| p-TEC | 223.1[5] | - | - | - |
| p-EGFR | ≥10000[5] | 70 | >10000[7] | 390[7] |
A hyphen (-) indicates that specific comparative data was not available in the reviewed sources. The cellular context (e.g., cell line) for some historical data may vary.
Experimental Protocols: Methodologies for Kinase Inhibition Assessment
The following sections detail the generalized protocols for the key experiments used to determine the selectivity profiles of BTK inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
BTK inhibitor (this compound or other)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[1]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the BTK inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of BTK enzyme solution.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for 60 minutes.[1]
-
-
ADP Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular BTK Phosphorylation Assay (Western Blot)
This method assesses the ability of an inhibitor to block the autophosphorylation of BTK within a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium and supplements
-
BTK inhibitor
-
Stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture Ramos cells to the desired density.
-
Pre-incubate the cells with various concentrations of the BTK inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with anti-IgM to induce BTK phosphorylation.
-
-
Cell Lysis:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-BTK overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total BTK for loading control.
-
Quantify the band intensities for phospho-BTK and total BTK.
-
Normalize the phospho-BTK signal to the total BTK signal.
-
Determine the EC50 value by plotting the normalized phospho-BTK levels against the inhibitor concentration.
-
Visualizing Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows discussed in this guide.
Caption: B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition.
Caption: Workflow of a Biochemical Kinase Inhibition Assay.
Caption: Workflow for Cellular Western Blotting of p-BTK.
Discussion and Conclusion
The available data indicates that this compound is a highly potent and selective inhibitor of BTK. Its biochemical IC50 for BTK is 1.1 nM, which is comparable to or more potent than other leading BTK inhibitors.[5][6] Critically, this compound demonstrates significantly reduced activity against key off-target kinases like EGFR and TEC compared to ibrutinib.[5][6] The selectivity of this compound for BTK over EGFR is approximately 565-fold, and over TEC is 90-fold at the biochemical level. This high degree of selectivity is a hallmark of the newer generation of BTK inhibitors, aiming to minimize the side effects associated with the first-generation compound, ibrutinib.
While a complete head-to-head kinome scan against a broad panel of kinases for this compound was not publicly available for this guide, the data on key off-targets strongly suggests a favorable selectivity profile. The cellular assay data further supports this, with a very high EC50 for the inhibition of EGFR phosphorylation, indicating minimal off-target activity in a more physiologically relevant setting.[5]
References
- 1. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 3. Discovery of this compound, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases PMID: 36912866 | MCE [medchemexpress.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of BGB-8035 in B-cell Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BGB-8035 is a potent and highly selective, orally active, covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling, which is essential for B-cell development, proliferation, and survival. Dysregulation of the BCR signaling pathway is implicated in the pathophysiology of various B-cell malignancies and autoimmune diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, its preclinical efficacy, and detailed protocols for key experiments relevant to its evaluation.
Introduction to B-cell Receptor Signaling and Bruton's Tyrosine Kinase
The B-cell receptor (BCR) is a multimeric protein complex on the surface of B lymphocytes that recognizes and binds to specific antigens. Upon antigen binding, the BCR initiates a complex intracellular signaling cascade that ultimately leads to B-cell activation, proliferation, differentiation into antibody-secreting plasma cells, and memory B-cell formation.
Bruton's tyrosine kinase (BTK), a member of the Tec family of kinases, is a key downstream mediator of BCR signaling.[1][2][3] Following BCR engagement, BTK is recruited to the plasma membrane and activated through phosphorylation. Activated BTK, in turn, phosphorylates and activates downstream signaling molecules, including phospholipase C gamma 2 (PLCγ2), leading to the propagation of the signal and the cellular responses. Given its pivotal role, BTK has emerged as a validated therapeutic target for a range of B-cell-driven pathologies.
This compound: A Highly Selective BTK Inhibitor
This compound was developed as a second-generation BTK inhibitor, originating from the structure-activity relationship (SAR) studies of zanubrutinib (B611923) (BGB-3111).[1][2] The design of this compound aimed to enhance selectivity and maintain a favorable pharmacokinetic profile. It acts as a covalent inhibitor, forming an irreversible bond with a cysteine residue (Cys481) in the active site of BTK, thereby blocking its kinase activity. This targeted inhibition effectively abrogates BCR-mediated signaling.[1]
Mechanism of Action
This compound exerts its therapeutic effect by potently and selectively inhibiting the enzymatic activity of BTK. By covalently binding to the active site of BTK, this compound prevents the autophosphorylation and activation of BTK, thereby blocking the downstream signaling cascade. This disruption of the BCR pathway leads to the inhibition of B-cell proliferation and survival.
Figure 1: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound.
Quantitative Preclinical Data
This compound has demonstrated potent and selective inhibition of BTK in preclinical studies. The following tables summarize the key quantitative data available.
In Vitro Potency and Selectivity
| Target | IC50 (nM) | Reference(s) |
| BTK | 1.1 | [4][5][6] |
| TEC | 99 | [4] |
| EGFR | 621 | [4] |
IC50: Half-maximal inhibitory concentration.
In Vivo Efficacy
Oncology Model:
| Animal Model | Treatment | Dosing | Outcome | Reference(s) |
| Not Specified | This compound (7.5, 15, 30 mg/kg, PO, twice daily for 16 days) | Oral | Dose-dependent tumor growth inhibition (TGI) of 64.1%, 73.6%, and 79.9%, respectively. | [4] |
Autoimmune Disease Model (Collagen-Induced Arthritis - CIA):
| Animal Model | Treatment | Dosing | Outcome | Reference(s) |
| Lewis Rats (8-9 weeks old) | This compound (1, 3, 10, 30 mg/kg, PO, BID for 13 days) | Oral | Dose-dependent inhibition of arthritis as measured by clinical scores and prevention of CIA-associated body weight loss. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize BTK inhibitors like this compound.
BTK Kinase Assay (ADP-Glo™ Format)
This assay measures the kinase activity of BTK by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant BTK enzyme
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)
-
ATP solution
-
Substrate (e.g., poly(Glu,Tyr) 4:1)
-
This compound (or other test inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in the Kinase Assay Buffer.
-
In a white-walled microplate, add the test inhibitor solution.
-
Add the BTK enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a microplate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.
Figure 2: Workflow for a BTK Kinase Assay using the ADP-Glo™ format.
B-cell Proliferation Assay
This assay assesses the ability of this compound to inhibit the proliferation of B-cells following BCR stimulation.
Materials:
-
Isolated primary B-cells or a B-cell line (e.g., Ramos)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Anti-IgM antibody (for BCR stimulation)
-
This compound (or other test inhibitors)
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU)
-
96-well cell culture plates
Procedure:
-
Seed B-cells into a 96-well plate.
-
Treat the cells with serial dilutions of this compound for a specified pre-incubation time.
-
Stimulate the B-cells with an optimal concentration of anti-IgM antibody.
-
Incubate the cells for a period of time (e.g., 48-72 hours).
-
For [³H]-Thymidine incorporation:
-
Pulse the cells with [³H]-Thymidine for the last 8-16 hours of culture.
-
Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
For CFSE or BrdU assays, follow the manufacturer's protocol for cell staining and analysis by flow cytometry.
-
Determine the concentration of this compound that inhibits B-cell proliferation by 50% (IC50).
Western Blot for Phospho-BTK
This method is used to directly measure the inhibition of BTK phosphorylation in cells treated with this compound.
Materials:
-
B-cell line (e.g., Ramos)
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
This compound
-
Anti-IgM antibody
-
Primary antibodies: anti-phospho-BTK (e.g., Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Culture B-cells and treat with varying concentrations of this compound.
-
Stimulate the cells with anti-IgM for a short period (e.g., 10 minutes) to induce BTK phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-BTK.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total BTK to ensure equal protein loading.
-
Quantify the band intensities to determine the effect of this compound on BTK phosphorylation.
Conclusion
This compound is a highly selective and potent covalent inhibitor of BTK that effectively disrupts B-cell receptor signaling. Preclinical data demonstrate its potential as a therapeutic agent for B-cell malignancies and autoimmune diseases. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other BTK inhibitors. As research in this area progresses, a deeper understanding of the nuanced roles of BTK in various disease contexts will be crucial for the development of next-generation targeted therapies.
References
- 1. Discovery of this compound, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a highly selective covalent inhibitor of Bruton's tyrosine kinase for B-cell almignancies and autoimmune diseases - American Chemical Society [acs.digitellinc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
Preclinical Profile of BGB-8035: A Novel Covalent Inhibitor of Bruton's Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for BGB-8035, a highly selective, orally active covalent inhibitor of Bruton's tyrosine kinase (BTK). This compound has demonstrated potential therapeutic utility in the treatment of B-cell malignancies and autoimmune diseases.[1][2][3] This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the underlying biological pathways and experimental processes.
Core Data Summary
This compound is a potent inhibitor of BTK with high selectivity over other kinases, including TEC and EGFR.[3][4] Its preclinical development was informed by structure-activity relationship (SAR) studies starting from zanubrutinib (B611923) (BGB-3111).[5] While demonstrating a promising efficacy and pharmacokinetic profile, it has been noted to have an inferior toxicity profile compared to zanubrutinib.[5][6]
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| BTK | Biochemical | 1.1 | [1][2][3][4][7] |
| Cellular | 13.9 | [4] | |
| TEC | Biochemical | 99 | [3][4] |
| Cellular (p-TEC) | 223.1 | [4] | |
| EGFR | Biochemical | 621 | [3][4] |
| Cellular (p-EGFR) | >10000 | [4] |
Table 2: In Vitro Toxicity of this compound
| Cell Line | Assay Type | IC50 (µM) | Reference |
| HEK293 | Cytotoxicity | >10 | [3] |
| Ramos | Cytotoxicity | >10 | [3] |
Table 3: Pharmacokinetic Profile of this compound in Rats (Single Oral Dose)
| Parameter | Value | Unit | Dosing | Reference |
| Dose | 5 | mg/kg | p.o. | [4] |
| tmax | 0.25 | h | p.o. | [4] |
| AUCinf | 964 | h·ng/mL | p.o. | [4] |
| Oral Bioavailability | 26.4 | % | p.o. | [4] |
Table 4: In Vivo Efficacy of this compound
| Model | Dosing | Duration | Efficacy Endpoint | Result | Reference |
| REC-1 Mantle Cell Lymphoma Xenograft | 7.5, 15, 30 mg/kg; PO; twice daily | 16 days | Tumor Growth Inhibition (TGI) | 64.1%, 73.6%, and 79.9%, respectively | [3] |
| Rat Collagen-Induced Arthritis (CIA) | 1, 3, 10, 30 mg/kg; PO; BID | 13 days | Inhibition of arthritis (clinical scores) | Dose-dependent inhibition | [3] |
Signaling Pathway and Mechanism of Action
This compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[8][9] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting B-cell proliferation, survival, and differentiation.[4] this compound covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition and thereby blocking the downstream signaling cascade.[4]
Experimental Protocols
Detailed methodologies for the key preclinical studies are outlined below. These protocols are based on information from the primary publication on this compound and general methodologies for these established models.
Biochemical IC50 Determination
The half-maximal inhibitory concentration (IC50) for BTK, TEC, and EGFR were determined using a biochemical kinase assay. The general protocol involves:
-
Enzyme and Substrate Preparation: Recombinant human kinase enzymes (BTK, TEC, EGFR) and their respective peptide substrates are prepared in an appropriate assay buffer.
-
Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of this compound in a microplate. The reaction is typically initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based or fluorescence-based method.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control (DMSO). The IC50 value is then determined by fitting the data to a four-parameter logistic curve.
Cellular IC50 Determination
The cellular IC50 values for BTK, p-TEC, and p-EGFR were determined in appropriate cell lines. A representative workflow is as follows:
-
Cell Culture: Cells expressing the target kinases are cultured under standard conditions.
-
Compound Treatment: Cells are treated with serial dilutions of this compound for a specified period.
-
Cell Lysis: After treatment, cells are lysed to extract proteins.
-
Phospho-protein Detection: The levels of phosphorylated target proteins (e.g., p-BTK, p-TEC, p-EGFR) are measured using methods such as Western blotting or ELISA.
-
Data Analysis: The percentage of inhibition of phosphorylation at each this compound concentration is calculated, and the IC50 is determined as described for the biochemical assay.
References
- 1. chondrex.com [chondrex.com]
- 2. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collagen-induced arthritis in rats [bio-protocol.org]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. inotiv.com [inotiv.com]
- 8. Validate User [ashpublications.org]
- 9. cdn.mdedge.com [cdn.mdedge.com]
BGB-8035: A Technical Guide for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGB-8035 is a novel, highly selective, and covalent inhibitor of Bruton's Tyrosine Kinase (BTK) developed for potential therapeutic application in B-cell malignancies and autoimmune diseases.[1] As a key signaling molecule in B-cell receptor (BCR) and Fc receptor (FcR) pathways, BTK is a critical mediator of B-cell proliferation, differentiation, and autoantibody production, making it a compelling target for autoimmune disorders.[1] this compound was developed from the structure-activity relationship (SAR) of zanubrutinib (B611923) (BGB-3111) with the aim of improving kinase selectivity to minimize off-target effects, a crucial consideration for the chronic treatment of autoimmune conditions.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data in autoimmune models, and detailed experimental methodologies.
Mechanism of Action
This compound functions as a covalent, irreversible inhibitor of BTK. It binds to the ATP-binding pocket of the BTK enzyme, leading to the suppression of downstream signaling pathways that are crucial for B-cell activation and function.[1] Its high selectivity for BTK over other kinases, such as EGFR and TEC, is a key characteristic that potentially translates to a more favorable safety profile by reducing the likelihood of off-target adverse effects.[1][2]
Below is a diagram illustrating the central role of BTK in the B-cell receptor signaling pathway and the inhibitory action of this compound.
Preclinical Data
In Vitro Potency and Selectivity
This compound demonstrates potent and selective inhibition of BTK in both biochemical and cellular assays. The following table summarizes the key IC50 values.
| Target | Assay Type | IC50 (nM) |
| BTK | Biochemical | 1.1 [2][3][4][5] |
| BTK | Cellular | 13.9 [2] |
| TEC | Biochemical | 99[3] |
| p-TEC | Cellular | 223.1[2] |
| EGFR | Biochemical | 621[3] |
| p-EGFR | Cellular | >10000[2] |
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in rats and dogs, demonstrating oral bioavailability. A summary of the key pharmacokinetic parameters is presented below.
| Species | Route | Dose (mg/kg) | Tmax (h) | AUCinf (h*ng/mL) | Oral Bioavailability (%) |
| Rat | PO | 5 | 0.25[2] | 964[2] | 26.4[2] |
Pharmacokinetic parameters for intravenous administration in rats and for both intravenous and oral administration in dogs are also available in the literature but are not fully detailed here.[3]
In Vivo Efficacy in an Autoimmune Disease Model
This compound has shown dose-dependent efficacy in a rat model of collagen-induced arthritis (CIA), a well-established preclinical model for rheumatoid arthritis.
| Species | Model | Dosing Regimen | Outcome |
| Lewis Rats | Collagen-Induced Arthritis (CIA) | 1, 3, 10, 30 mg/kg, PO, BID for 13 days | Dose-dependent inhibition of arthritis as measured by clinical scores and prevention of associated body weight loss.[3] |
Experimental Protocols
The following are detailed, representative protocols for key experiments relevant to the preclinical evaluation of this compound.
BTK Kinase Inhibition Assay (Biochemical)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against the BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (or test compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in kinase buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the BTK enzyme solution to each well and incubate for a pre-determined time (e.g., 15-60 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™, which quantifies kinase activity by measuring luminescence.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Collagen-Induced Arthritis (CIA) in Rats
This is a generalized protocol for a prophylactic CIA study to evaluate the efficacy of an investigational compound.
Materials:
-
Male Lewis rats (8-9 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for dosing (e.g., 0.5% methylcellulose)
-
Calipers for measuring paw thickness
Procedure:
-
Acclimatization: Acclimate rats to the facility for at least one week before the start of the study.
-
Primary Immunization (Day 0): Prepare an emulsion of bovine type II collagen in CFA. Anesthetize the rats and administer an intradermal injection at the base of the tail.
-
Booster Immunization (Day 7): Prepare an emulsion of bovine type II collagen in IFA and administer a booster injection in a similar manner to the primary immunization.
-
Treatment: Randomize the animals into treatment groups (vehicle control and different doses of this compound). Begin oral administration of this compound or vehicle on a specified day (e.g., Day 0 for prophylactic treatment) and continue for the duration of the study (e.g., twice daily for 13 days).
-
Clinical Assessment: Monitor the rats daily for the onset and severity of arthritis, typically starting around day 9-11. Score each paw based on a scale that accounts for erythema and swelling. Measure paw thickness using calipers.
-
Body Weight: Record the body weight of each animal regularly (e.g., daily or every other day) as an indicator of overall health.
-
Study Termination and Analysis: At the end of the study, euthanize the animals and collect hind paws for histological analysis to assess inflammation, cartilage damage, and bone erosion. Blood samples can also be collected for biomarker analysis.
Conclusion
This compound is a potent and highly selective covalent inhibitor of BTK with demonstrated preclinical efficacy in a relevant model of autoimmune arthritis. Its favorable selectivity profile suggests a potential for a wider therapeutic window compared to less selective BTK inhibitors. The data presented in this technical guide support the continued investigation of this compound as a promising therapeutic candidate for the treatment of autoimmune diseases. Further studies are warranted to fully elucidate its clinical potential.
References
- 1. Discovery of this compound, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
BGB-8035: A Preclinical Assessment in Mantle Cell Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGB-8035 is a novel, highly selective, covalent inhibitor of Bruton's Tyrosine Kinase (BTK) developed by BeiGene. As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a clinically validated therapeutic target in various B-cell malignancies, including mantle cell lymphoma (MCL).[1] Mantle cell lymphoma is an aggressive subtype of non-Hodgkin lymphoma characterized by the t(11;14)(q13;q32) chromosomal translocation, leading to the overexpression of cyclin D1. While BTK inhibitors have transformed the treatment landscape for MCL, the development of next-generation inhibitors like this compound aims to improve upon existing therapies by offering enhanced selectivity and potentially a better safety profile.
This technical guide summarizes the publicly available preclinical information on this compound, with a focus on its relevance to mantle cell lymphoma models. It should be noted that detailed quantitative efficacy data and specific experimental protocols for this compound in MCL models are not extensively available in the public domain. This document, therefore, provides a framework based on the known characteristics of this compound and the established role of BTK inhibition in MCL.
Core Concepts: BTK Inhibition in Mantle Cell Lymphoma
The B-cell receptor signaling pathway is crucial for the survival and proliferation of MCL cells. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a pivotal role. The activation of BTK leads to the downstream activation of pathways such as NF-κB and AKT, which promote cell survival and proliferation. By covalently binding to the Cysteine 481 residue in the active site of BTK, inhibitors like this compound irreversibly block its kinase activity, thereby disrupting this pro-survival signaling and inducing apoptosis in malignant B-cells.
Preclinical Data Summary for this compound
Publicly available data on this compound is limited. The discovery and preclinical characterization of this compound have been described, highlighting its high selectivity for BTK over other kinases such as EGFR and Tec.[1] Efficacy has been demonstrated in general oncology and autoimmune disease models.[1] A key piece of information for the context of this guide is the mention of demonstrated efficacy in a REC-1 mantle cell lymphoma xenograft mouse model. However, specific quantitative data from these studies, such as IC50 values in a panel of MCL cell lines or detailed tumor growth inhibition data from the REC-1 model, are not available in the public literature.
Table 1: Publicly Available In Vitro Data for this compound
| Target | Assay Type | Result | Cell Line | Source |
| BTK | Kinase Inhibition | IC50: 1.1 nM | N/A | MedChemExpress |
| TEC | Kinase Inhibition | IC50: 99 nM | N/A | MedChemExpress |
| EGFR | Kinase Inhibition | IC50: 621 nM | N/A | MedChemExpress |
Note: The cell lines used for these kinase inhibition assays are not specified in the available source. Data specific to mantle cell lymphoma cell lines is not publicly available.
Table 2: Publicly Available In Vivo Data for this compound
| Model Type | Cancer Type | Dosing Regimen | Result | Source |
| Xenograft Mouse Model | REC-1 Mantle Cell Lymphoma | Not Specified | Demonstrated efficacy | ACS Fall 2023 Abstract |
| Generic Oncology Xenograft Model | Not Specified | 7.5, 15, 30 mg/kg, PO, BID | Dose-dependent tumor growth inhibition (TGI) of 64.1%, 73.6%, and 79.9% respectively. | MedChemExpress (Note: The specific xenograft model for these TGI values is not confirmed to be the REC-1 MCL model and should be interpreted with caution in this context.) |
Signaling Pathway and Experimental Workflow Visualizations
BTK Signaling Pathway in Mantle Cell Lymphoma
The following diagram illustrates the central role of Bruton's Tyrosine Kinase in the B-cell receptor signaling pathway, which is a critical driver of proliferation and survival in mantle cell lymphoma. This compound acts by inhibiting BTK, thereby blocking downstream signaling.
Caption: B-Cell Receptor (BCR) signaling pathway in Mantle Cell Lymphoma and the inhibitory action of this compound on BTK.
Generic Experimental Workflow for a Xenograft Model Study
This diagram outlines a typical experimental workflow for evaluating the efficacy of a compound like this compound in a mantle cell lymphoma xenograft mouse model.
Caption: A generalized experimental workflow for assessing the in vivo efficacy of this compound in a mantle cell lymphoma xenograft model.
Experimental Protocols
Detailed experimental protocols for this compound in mantle cell lymphoma models are not publicly available. Below are generalized protocols for key experiments typically performed to characterize a BTK inhibitor in this context.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against BTK and other kinases.
-
Materials: Recombinant human BTK enzyme, appropriate kinase substrate (e.g., a poly-GT peptide), ATP, this compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a luminescence-based detection reagent that quantifies the amount of ADP produced.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Mantle Cell Lymphoma Xenograft Model (General Protocol)
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mantle cell lymphoma xenograft model.
-
Cell Line: REC-1 (or other appropriate MCL cell line).
-
Animal Model: Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
Procedure:
-
Culture REC-1 cells under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at a concentration of approximately 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously implant the cell suspension into the right flank of each mouse.
-
Monitor tumor growth using calipers. When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Prepare the dosing formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Administer this compound orally (PO) at specified dose levels (e.g., 7.5, 15, 30 mg/kg) twice daily (BID). The control group receives the vehicle only.
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified endpoint volume.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Conclusion
This compound is a highly selective preclinical BTK inhibitor with demonstrated in vivo efficacy in a REC-1 mantle cell lymphoma xenograft model. While the lack of detailed, publicly available quantitative data currently limits a comprehensive assessment of its potency and efficacy in MCL, its high selectivity represents a promising characteristic for a next-generation BTK inhibitor. Further publication of preclinical and clinical data will be necessary to fully elucidate the therapeutic potential of this compound in mantle cell lymphoma.
References
In Vivo Pharmacokinetics of BGB-8035: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties of BGB-8035, a highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK). The information presented herein is compiled from preclinical studies in rodent and non-rodent species, offering valuable insights for researchers and professionals involved in the development of novel therapeutics for B-cell malignancies and autoimmune diseases.
Introduction to this compound
This compound is an orally active and highly selective inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] By targeting BTK, this compound has demonstrated potential therapeutic utility in the treatment of various B-cell malignancies and autoimmune disorders.[1][3] Preclinical evidence suggests that this compound exhibits potent anti-tumor and anti-arthritis activity.[4] The compound was developed through a structure-activity relationship (SAR) study starting from zanubrutinib (B611923) (BGB-3111).[3]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound observed in preclinical in vivo studies in rats and dogs. These data provide a quantitative understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (5 mg/kg) |
| T1/2 (h) | 1.0 | 2.5 |
| CL (mL/min/kg) | 24.4 | - |
| Vss (L/kg) | - | - |
| Tmax (h) | - | 0.25 |
| AUCinf (h*ng/mL) | - | 964 |
| Oral Bioavailability (%) | - | 26.4 |
Data sourced from MedchemExpress and BioWorld.[3][4]
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (2.5 mg/kg) |
| T1/2 (h) | - | - |
| CL (mL/min/kg) | 6.89 | - |
| Vss (L/kg) | - | - |
Data sourced from MedchemExpress.[4]
Experimental Protocols
The following sections detail the methodologies employed in the preclinical in vivo pharmacokinetic studies of this compound.
Animal Models
-
Rat Studies: The specific strain of rats used in the pharmacokinetic studies has not been detailed in the publicly available literature.
-
Dog Studies: The specific breed of dogs used in the pharmacokinetic studies has not been detailed in the publicly available literature.
Drug Formulation and Administration
-
Oral (PO) Administration: For oral dosing, this compound was formulated as a clear solution. A stock solution in dimethyl sulfoxide (B87167) (DMSO) was diluted with a vehicle consisting of PEG300, Tween80, and sterile water for injection.
-
Intravenous (IV) Administration: The formulation for intravenous administration has not been specified in the available resources.
Sample Collection and Analysis
Detailed protocols for blood sample collection, processing to plasma, and the specific bioanalytical methods (e.g., LC-MS/MS) used to quantify this compound concentrations in plasma have not been fully described in the reviewed literature.
Visualizations
The following diagrams illustrate key conceptual frameworks related to the study of this compound.
References
The Discovery and Preclinical Development of BGB-8035: A Highly Selective Covalent BTK Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BGB-8035 is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases. Developed through a structure-activity relationship (SAR) program building upon the established BTK inhibitor zanubrutinib (B611923) (BGB-3111), this compound was designed to optimize kinase selectivity and maintain robust efficacy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and comparative data analysis. While demonstrating promising efficacy in preclinical models, it is noteworthy that this compound exhibited an inferior toxicity profile when compared to zanubrutinib, a critical factor in its developmental trajectory.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway.[1] Its role in B-cell proliferation, differentiation, and survival has made it a prime therapeutic target for a range of B-cell-driven pathologies. The clinical success of covalent BTK inhibitors has validated this approach; however, off-target effects due to suboptimal kinase selectivity can lead to adverse events, presenting challenges, particularly in the treatment of chronic conditions like autoimmune diseases.[1] The development of this compound was initiated to generate a BTK inhibitor with superior selectivity, potentially offering an improved safety profile.
Discovery and Optimization
The discovery of this compound originated from extensive structure-activity relationship (SAR) studies starting from the chemical scaffold of zanubrutinib (BGB-3111).[1] The medicinal chemistry effort focused on modifying specific moieties of the parent molecule to enhance interactions with the BTK active site while minimizing engagement with other kinases. This optimization process led to the identification of this compound, a molecule that maintains the ATP-like binding mode within the BTK pocket while exhibiting significantly improved selectivity against other kinases, including those from the TEC and EGFR families.[1]
Mechanism of Action
This compound is a covalent inhibitor of BTK, forming an irreversible bond with a cysteine residue (Cys481) in the ATP-binding pocket of the kinase. This covalent interaction leads to sustained inhibition of BTK's enzymatic activity, effectively blocking downstream signaling pathways.
BTK Signaling Pathway
The binding of an antigen to the B-cell receptor initiates a signaling cascade that is critically dependent on BTK. Upon BCR activation, Src family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B, leading to the recruitment and activation of Syk. Syk then phosphorylates and activates BTK, which in turn activates phospholipase C gamma 2 (PLCγ2). PLCγ2 activation results in the generation of second messengers, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and activation of protein kinase C (PKC). These events culminate in the activation of transcription factors such as NF-κB, which drive B-cell proliferation, survival, and differentiation. This compound, by inhibiting BTK, effectively abrogates this entire downstream signaling cascade.
Preclinical Efficacy
The in vitro and in vivo efficacy of this compound was evaluated in various preclinical models of B-cell malignancies and autoimmune diseases.
In Vitro Potency and Selectivity
This compound demonstrated potent inhibition of BTK in biochemical and cellular assays. The selectivity of this compound was assessed against a panel of other kinases, revealing a significant improvement over less selective BTK inhibitors.
| Target | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| BTK | 1.1 | 13.9 |
| TEC | 99 | 223.1 |
| EGFR | 621 | >10000 |
| Table 1: In vitro potency and selectivity of this compound against BTK and other kinases. |
In Vivo Efficacy in Oncology Models
The anti-tumor activity of this compound was assessed in a REC-1 mantle cell lymphoma (MCL) xenograft mouse model.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle | - | BID | - |
| This compound | 7.5 | BID | 64.1 |
| This compound | 15 | BID | 73.6 |
| This compound | 30 | BID | 79.9 |
| Table 2: In vivo efficacy of this compound in the REC-1 MCL xenograft model. |
In Vivo Efficacy in Autoimmune Disease Models
This compound was evaluated in a rat model of collagen-induced arthritis (CIA), a preclinical model for rheumatoid arthritis.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Inhibition of Arthritis Score (%) |
| Vehicle | - | BID | - |
| This compound | 1 | BID | Dose-dependent reduction |
| This compound | 3 | BID | Dose-dependent reduction |
| This compound | 10 | BID | Dose-dependent reduction |
| This compound | 30 | BID | Dose-dependent reduction |
| Table 3: In vivo efficacy of this compound in the rat collagen-induced arthritis model. |
Pharmacokinetics
Pharmacokinetic studies of this compound were conducted in rats and dogs, demonstrating an excellent pharmacokinetic profile.
| Species | Dose (mg/kg, p.o.) | Tmax (h) | AUCinf (h*ng/mL) | Oral Bioavailability (%) |
| Rat | 5 | 0.25 | 964 | 26.4 |
| Table 4: Pharmacokinetic parameters of this compound in rats. |
Toxicology
A critical aspect of the preclinical evaluation of this compound was its safety profile, particularly in comparison to its parent compound, zanubrutinib. Nonclinical safety assessments of zanubrutinib have shown it to have a broad safety window with no toxicologically significant changes noted in rats and dogs at high systemic exposures.[2] In contrast, this compound was found to have an inferior toxicity profile compared to zanubrutinib.[1] While specific quantitative data from head-to-head preclinical toxicology studies are not extensively detailed in the primary publication, this finding was a significant factor in its development. The nonclinical safety profile of zanubrutinib showed no genotoxicity and no adverse effects on fertility in rats.[2] Embryo-fetal studies in rats and rabbits did not show fetal lethality or teratogenicity at high exposure ratios, with a minor increase in certain cardiac abnormalities observed in rat fetuses.[2] Pre- and postnatal development studies in rats showed an increased incidence of ophthalmic lesions.[2] The superior safety profile of zanubrutinib, particularly its lower incidence of off-target effects like atrial fibrillation and hypertension compared to first-generation BTK inhibitors, has been a key differentiator in its clinical success.[3] The undisclosed specifics of this compound's inferior toxicity would have been a considerable hurdle for its progression into clinical development, especially given the high safety bar set by zanubrutinib for chronic indications.
Experimental Protocols
BTK pY223 Cellular Assay
Objective: To determine the cellular potency of this compound in inhibiting BTK autophosphorylation.
Protocol:
-
Cell Culture: Human B-cell lymphoma cell lines (e.g., Ramos) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound or vehicle control for a specified period.
-
BCR Stimulation: Cells are stimulated with an anti-IgM antibody to induce BCR cross-linking and subsequent BTK activation.
-
Cell Lysis: After stimulation, cells are lysed to extract cellular proteins.
-
ELISA or Western Blot: The levels of phosphorylated BTK at tyrosine 223 (pY223) and total BTK are quantified using a sandwich ELISA or by Western blotting with specific antibodies.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of pBTK inhibition against the concentration of this compound.
Rec-1 Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation and viability of a BTK-dependent mantle cell lymphoma cell line.
Protocol:
-
Cell Seeding: REC-1 cells are seeded into 96-well plates at a predetermined density.
-
Compound Incubation: Cells are treated with a range of concentrations of this compound or vehicle control and incubated for a period of 72 hours.
-
Viability Reagent Addition: A cell viability reagent, such as CellTiter-Glo® (Promega), is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Signal Measurement: Luminescence is measured using a plate reader.
-
IC50 Determination: The IC50 value, representing the concentration of this compound that inhibits cell viability by 50%, is determined from the dose-response curve.
References
Methodological & Application
Application Notes and Protocols for BGB-8035 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGB-8035 is a highly selective, orally active, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[3][4] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[3][4] this compound has demonstrated potent antitumor and anti-arthritis activity in preclinical models.[1] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and selectivity of this compound.
Data Presentation
The inhibitory activity of this compound against BTK and other kinases is summarized in the table below. The data demonstrates the high selectivity of this compound for BTK over other kinases such as TEC and EGFR.[1]
| Kinase | IC50 (nM) |
| BTK | 1.1 |
| TEC | 99 |
| EGFR | 621 |
Signaling Pathway
The following diagram illustrates the role of BTK in the B-cell receptor (BCR) signaling pathway. This compound covalently binds to BTK, inhibiting its downstream signaling and subsequent activation of pathways involved in B-cell proliferation and survival.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Experimental Protocols
BTK Biochemical Assay Protocol
This protocol describes a biochemical assay to determine the in vitro potency of this compound against purified BTK enzyme.
Experimental Workflow:
Caption: General workflow for an in vitro biochemical kinase assay.
Materials:
-
Recombinant human BTK enzyme
-
This compound
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)
-
ATP
-
Substrate peptide (e.g., Poly(Glu,Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions made to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Substrate Preparation: Dilute the BTK enzyme and substrate to their final concentrations in the kinase buffer.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells of the assay plate.
-
Add 2.5 µL of the diluted BTK enzyme solution to all wells except the "no enzyme" control wells.
-
Add 2.5 µL of kinase buffer to the "no enzyme" control wells.
-
-
Pre-incubation: Gently mix the plate and incubate for 30-60 minutes at room temperature to allow for covalent bond formation between this compound and BTK.
-
Kinase Reaction Initiation: Add 2.5 µL of the ATP/substrate mixture to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for BTK.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based BTK Occupancy Assay Protocol
This protocol measures the ability of this compound to engage and inhibit BTK within a cellular context.
Materials:
-
Human B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Anti-IgM antibody
-
Lysis buffer
-
Antibodies for Western blotting: anti-phospho-BTK (Y223), anti-total BTK, and a loading control (e.g., anti-GAPDH)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture Ramos cells to a density of 1-2 x 10^6 cells/mL.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 2 hours at 37°C.
-
-
BCR Stimulation:
-
Stimulate the B-cells by adding anti-IgM antibody to a final concentration of 10 µg/mL and incubate for 10 minutes at 37°C.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-BTK (Y223) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-BTK.
-
To normalize the data, strip the membrane and re-probe with antibodies against total BTK and a loading control.
-
Calculate the inhibition of BTK phosphorylation at each this compound concentration and determine the IC50 value.
-
Disclaimer
These protocols are intended for research use only by qualified personnel. The experimental conditions may require optimization for specific laboratory settings and reagents. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols for BGB-8035 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of BGB-8035, a highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK), in various mouse models for oncology and autoimmune disease research.
Introduction
This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key signaling molecule in B-cell development, differentiation, and activation.[1][2] Dysregulation of the BTK signaling pathway is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases.[1][2] Preclinical studies in mouse models are crucial for evaluating the efficacy and pharmacodynamics of BTK inhibitors like this compound. This document summarizes the available data on this compound dosage and administration in established mouse models and provides detailed experimental protocols to guide researchers in their study design.
Data Presentation
The following tables summarize the quantitative data on the dosage and efficacy of this compound in various mouse and rat models.
Table 1: this compound Dosage and Efficacy in an Oncology Mouse Model
| Mouse Model | Cell Line | Dosage | Administration Route & Schedule | Treatment Duration | Efficacy (Tumor Growth Inhibition - TGI) |
| NOD/SCID Mice | REC-1 (Mantle Cell Lymphoma Xenograft) | 7.5 mg/kg | PO, BID | 16 days | 64.1% |
| 15 mg/kg | PO, BID | 16 days | 73.6% | ||
| 30 mg/kg | PO, BID | 16 days | 79.9% |
Table 2: this compound Dosage and Efficacy in an Autoimmune Disease Rat Model
| Rat Model | Disease Induction | Dosage | Administration Route & Schedule | Treatment Duration | Efficacy |
| Lewis Rats | Collagen-Induced Arthritis (CIA) | 1 mg/kg | PO, BID | 13 days | Dose-dependent inhibition of arthritis (as measured by clinical scores) |
| 3 mg/kg | PO, BID | 13 days | Dose-dependent inhibition of arthritis (as measured by clinical scores) | ||
| 10 mg/kg | PO, BID | 13 days | Dose-dependent inhibition of arthritis (as measured by clinical scores) | ||
| 30 mg/kg | PO, BID | 13 days | Dose-dependent inhibition of arthritis (as measured by clinical scores) |
Note: While the CIA data is from a rat model, it provides a valuable reference for designing studies in mouse models of arthritis.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the Bruton's tyrosine kinase (BTK) signaling pathway, which is crucial for B-cell receptor (BCR) signaling.
Experimental Protocols
Protocol 1: Efficacy Study of this compound in a Mantle Cell Lymphoma (MCL) Xenograft Mouse Model
1. Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)
-
Female NOD/SCID mice (6-8 weeks old)
-
REC-1 human mantle cell lymphoma cells
-
Matrigel
-
Sterile PBS
-
Calipers
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Standard laboratory equipment for cell culture and animal handling
2. Cell Culture and Implantation:
-
Culture REC-1 cells in appropriate media and conditions as recommended by the supplier.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 106 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Prepare this compound dosing solutions in the chosen vehicle at concentrations required to deliver 7.5, 15, and 30 mg/kg. A fresh solution should be prepared daily.
-
Administer this compound or vehicle to the respective groups via oral gavage twice daily (BID) at a volume of 10 mL/kg.
-
Continue treatment for 16 consecutive days.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
4. Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.
Protocol 2: Efficacy Study of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
1. Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles for immunization and oral gavage
-
Calipers for measuring paw thickness
-
Clinical scoring system for arthritis severity
2. Induction of CIA:
-
Emulsify type II collagen with CFA.
-
On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.
-
On day 21, administer a booster immunization with type II collagen emulsified in IFA.
-
Monitor mice for the onset of clinical signs of arthritis (e.g., paw swelling, erythema).
3. Treatment Protocol:
-
Upon the first signs of arthritis, randomize mice into treatment and control groups.
-
Prepare this compound dosing solutions in the chosen vehicle. Doses used in a rat CIA model (1, 3, 10, and 30 mg/kg) can be used as a starting point for dose-ranging studies in mice.
-
Administer this compound or vehicle via oral gavage twice daily (BID).
-
Continue treatment for a predefined period (e.g., 14-21 days).
-
Monitor clinical signs of arthritis daily or every other day using a scoring system (e.g., 0-4 scale for each paw, with a maximum score of 16 per mouse).
-
Measure paw thickness using calipers regularly.
4. Data Analysis:
-
Compare the mean arthritis scores and paw thickness between the treatment and control groups over time.
-
At the end of the study, paws can be collected for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Serum can be collected to measure levels of autoantibodies and inflammatory cytokines.
References
BGB-8035 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of BGB-8035, a highly selective and orally active Bruton's tyrosine kinase (BTK) inhibitor, for experimental use. This compound is a potent agent for research in B-cell malignancies and autoimmune diseases.[1][2][3]
Solubility Profile
This compound exhibits solubility in various solvents, with Dimethyl Sulfoxide (DMSO) being the most effective for creating stock solutions. It is important to use fresh, anhydrous DMSO as its hygroscopic nature can negatively impact the solubility of the compound.[4][5] The compound is insoluble in water and ethanol.[5]
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 | 110.25 | Ultrasonic treatment may be needed. Use newly opened DMSO.[4] |
| DMSO | 91 | 200.64 | Use fresh, moisture-free DMSO for optimal results.[5] |
Experimental Protocols
In Vitro Experiment Preparation
1. Preparation of Stock Solutions in DMSO:
To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO.[4][5]
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ultrasonic bath (optional)
-
Sterile microcentrifuge tubes or vials
-
-
Protocol:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL or 91 mg/mL).[4][5]
-
If needed, use an ultrasonic bath to aid dissolution.[4]
-
Ensure the solution is clear and free of particulates before use.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.[6]
-
Below is a diagram illustrating the workflow for preparing a this compound stock solution.
In Vivo Experiment Preparation
For in vivo studies, this compound can be formulated for oral (PO) or intraperitoneal (IP) administration. It is crucial to start with a clear DMSO stock solution before adding co-solvents.
1. Formulation for Oral Administration (Suspension):
This protocol yields a 1.25 mg/mL suspended solution suitable for oral and intraperitoneal injection.[4]
-
Materials:
-
This compound DMSO stock solution (e.g., 12.5 mg/mL)
-
20% SBE-β-CD in Saline
-
-
Protocol (for 1 mL working solution):
-
Prepare a 12.5 mg/mL this compound stock solution in DMSO.
-
Add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in Saline.
-
Mix thoroughly to create a uniform suspension.
-
2. Formulation for Oral Administration (Clear Solution):
This method produces a clear solution with a concentration of ≥ 1.25 mg/mL.[4]
-
Materials:
-
This compound DMSO stock solution (e.g., 12.5 mg/mL)
-
Corn oil
-
-
Protocol (for 1 mL working solution):
-
Prepare a 12.5 mg/mL this compound stock solution in DMSO.
-
Add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix until a clear solution is obtained.
-
3. Alternative Formulation for Oral Administration:
This protocol provides a clear solution using a combination of solvents.[5]
-
Materials:
-
This compound DMSO stock solution (e.g., 91 mg/mL)
-
PEG300
-
Tween80
-
ddH₂O
-
-
Protocol (for 1 mL working solution):
-
Start with a 91 mg/mL clear DMSO stock solution of this compound.[5]
-
Take 50 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix until clear.
-
To the above solution, add 50 µL of Tween80 and mix until clear.
-
Finally, add 500 µL of ddH₂O to bring the total volume to 1 mL.
-
The mixed solution should be used immediately.[5]
-
The following diagram outlines the general workflow for preparing this compound for in vivo experiments.
Mechanism of Action: BTK Inhibition in the B-Cell Receptor Signaling Pathway
This compound is a highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[2][7] The BCR pathway is essential for B-cell proliferation, differentiation, and survival.[8][9] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[9] Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which in turn triggers further signaling pathways that promote B-cell activation and survival.[10][11] this compound covalently binds to BTK, inhibiting its kinase activity and thereby blocking the downstream signaling cascade.[2]
The diagram below illustrates the B-cell receptor signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. B Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bruton’s Tyrosine Kinase: An Emerging Key Player in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound, a highly selective covalent inhibitor of Bruton's tyrosine kinase for B-cell almignancies and autoimmune diseases - American Chemical Society [acs.digitellinc.com]
- 8. cusabio.com [cusabio.com]
- 9. genscript.com [genscript.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring BTK Occupancy with BGB-8035 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway.[1][2][3] This pathway is essential for the development, proliferation, and survival of B-cells.[1][2] Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1][4]
BGB-8035 is a potent, highly selective, and orally active covalent inhibitor of BTK.[4][5][6][7] It irreversibly binds to the cysteine residue at position 481 (Cys-481) within the ATP-binding pocket of BTK, thereby blocking its kinase activity.[8] Measuring the extent to which this compound occupies its target (BTK occupancy) is crucial for understanding its pharmacokinetic and pharmacodynamic (PK/PD) relationship, optimizing dosing schedules, and confirming target engagement in preclinical and clinical studies.
This document provides a detailed protocol for assessing the pharmacodynamic effect of this compound by measuring the inhibition of BTK autophosphorylation using Western blot. This method serves as a reliable proxy for determining target occupancy.
Quantitative Data for this compound
The following table summarizes key quantitative data for the BTK inhibitor this compound, which is essential for designing and interpreting experiments.
| Parameter | Value | Assay/Source |
| Biochemical Potency | ||
| IC₅₀ (recombinant BTK) | 1.1 nM | Biochemical Kinase Assay[4][6][7] |
| Cellular Potency | ||
| IC₅₀ (HEK293 cells) | > 10 µM | Cellular Viability Assay[4] |
| IC₅₀ (Ramos cells) | > 10 µM | Cellular Viability Assay[4] |
| Selectivity vs. Other Kinases | ||
| IC₅₀ (TEC) | 99 nM | Biochemical Kinase Assay[4] |
| IC₅₀ (EGFR) | 621 nM | Biochemical Kinase Assay[4] |
BTK Signaling Pathway
The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, LYN and SYK kinases are activated, leading to the phosphorylation and activation of BTK. Activated BTK then phosphorylates downstream targets, most notably Phospholipase Cγ2 (PLCγ2), initiating a cascade that results in calcium mobilization and the activation of transcription factors like NF-κB, which promote B-cell survival and proliferation.[2][9] this compound covalently binds to BTK, preventing this downstream signaling.
Caption: BTK's role in the B-cell receptor signaling pathway and its inhibition by this compound.
Experimental Protocol: Western Blot for BTK Phosphorylation
This protocol details the methodology for treating a B-cell line (e.g., Ramos cells) with this compound, stimulating the BCR pathway, and detecting the levels of phosphorylated BTK (pBTK) at Tyr223 as a measure of BTK inhibition. A decrease in the pBTK/total BTK ratio indicates effective target engagement by this compound.
Materials and Reagents
-
Cell Line: Ramos cells (human Burkitt's lymphoma B-cell line)
-
Inhibitor: this compound stock solution (e.g., 10 mM in DMSO)
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
BCR Stimulant: Goat F(ab')₂ Anti-Human IgM (e.g., 1 mg/mL stock)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris), SDS-PAGE running buffer
-
Western Blot: Transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary and secondary antibodies, ECL substrate
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
Experimental Workflow Diagram
Caption: Workflow for assessing BTK inhibition by this compound via Western blot.
Step-by-Step Procedure
-
Cell Culture and Treatment: a. Culture Ramos cells to a density of approximately 1 x 10⁶ cells/mL. b. Harvest cells and wash once with serum-free RPMI-1640. c. Resuspend cells in serum-free RPMI-1640 and incubate for 1-2 hours to starve the cells and reduce basal signaling. d. Aliquot cells into tubes for different treatment conditions (e.g., vehicle control, various concentrations of this compound). A typical concentration range to test would be 1 nM to 1 µM. e. Add this compound or vehicle (DMSO) to the respective tubes and incubate for 1 hour at 37°C.
-
BCR Stimulation: a. Stimulate the B-cell receptor by adding anti-human IgM to a final concentration of 10-12 µg/mL to each tube (except for the unstimulated control).[10][11] b. Incubate for 10 minutes at 37°C.[10][11]
-
Cell Lysis and Protein Quantification: a. Immediately after stimulation, pellet the cells by centrifugation at 4°C. b. Wash the cell pellets once with ice-cold PBS. c. Lyse the cells by adding ice-cold RIPA buffer with protease and phosphatase inhibitors. d. Incubate on ice for 20-30 minutes with occasional vortexing. e. Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. b. Denature the samples by heating at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel. d. Perform electrophoresis until the dye front reaches the bottom of the gel. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with the primary antibody for phospho-BTK (Tyr223) overnight at 4°C, following the manufacturer's recommended dilution. h. Wash the membrane three times with TBST for 5-10 minutes each. i. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane again as in step 4h. k. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Sequential Probing): a. After imaging for pBTK, the membrane can be stripped using a mild stripping buffer. b. Re-block the membrane and probe for total BTK to normalize the phosphospecific signal. c. Finally, re-probe for a loading control like β-Actin to ensure equal protein loading across all lanes.
-
Data Analysis: a. Quantify the band intensities for pBTK, total BTK, and β-Actin using densitometry software (e.g., ImageJ). b. Calculate the ratio of pBTK to total BTK for each sample to normalize for any variations in BTK expression. c. Plot the normalized pBTK/total BTK ratio against the concentration of this compound to determine the EC₅₀ for target inhibition. d. The percentage of BTK inhibition can be calculated as: % Inhibition = (1 - (Signal_Treated / Signal_Vehicle)) * 100
Alternative Methods for BTK Occupancy
While Western blot for pBTK is a robust method for assessing the pharmacodynamic effects of this compound, other techniques can more directly measure target occupancy. These often rely on competition assays where the inhibitor prevents the binding of a probe to BTK.
-
ELISA-Based Assays: These assays use a biotinylated covalent probe that binds to the same Cys-481 residue as this compound.[1][13] The amount of probe that binds is inversely proportional to the occupancy by the drug. The probe-bound BTK is then captured on a streptavidin-coated plate and detected with an anti-BTK antibody.[1][13]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a homogeneous assay format that can simultaneously measure free and total BTK levels in the same well, reducing sample requirements and variability.[8][14] It uses a terbium-conjugated anti-BTK antibody as a donor and two different fluorescent acceptors to detect free and total BTK.[8][14]
These alternative methods are particularly useful for high-throughput screening and for analyzing clinical samples where sample volume may be limited.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of this compound, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-Btk (Tyr223) (D9T6H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. usbio.net [usbio.net]
- 13. benchchem.com [benchchem.com]
- 14. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of B-cells Treated with BGB-8035
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGB-8035 is an orally active and highly selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase that plays a central role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival.[3][4] Dysregulation of the BCR signaling cascade is a key factor in the pathogenesis of numerous B-cell malignancies and autoimmune diseases. This compound irreversibly binds to BTK, leading to the inhibition of its downstream signaling and subsequently suppressing the growth and survival of targeted B-cells.[5]
Flow cytometry is a powerful and indispensable technique for characterizing the pharmacodynamic effects of BTK inhibitors like this compound on B-cell populations. This document provides detailed application notes and experimental protocols for the analysis of B-cell markers by flow cytometry following treatment with this compound.
Mechanism of Action of this compound
This compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK).[3] The B-cell receptor (BCR) signaling pathway is initiated upon antigen binding, which triggers a cascade of downstream signaling events heavily dependent on BTK. By covalently binding to a cysteine residue in the active site of BTK, this compound effectively and irreversibly blocks its kinase activity. This disruption of the BCR signaling pathway leads to decreased B-cell proliferation and survival.[6] The high selectivity of this compound for BTK over other kinases like EGFR and TEC is a key feature, potentially minimizing off-target effects.[1][3]
Caption: this compound Mechanism of Action.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available preclinical information.
| Parameter | Value | Reference |
| BTK IC50 (biochemical) | 1.1 nM | [1][2] |
| BTK IC50 (cellular) | 13.9 nM | [1] |
| EGFR IC50 (biochemical) | 621 nM | [1][2] |
| TEC IC50 (biochemical) | 99 nM | [1][2] |
| Oral Bioavailability (Rats, 5 mg/kg) | 26.4% | [1] |
Experimental Protocols
Protocol 1: In Vitro Treatment of B-cells with this compound
This protocol describes the in vitro treatment of isolated B-cells or peripheral blood mononuclear cells (PBMCs) with this compound prior to flow cytometry analysis.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated B-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
B-cell stimulating agents (e.g., anti-IgM, CD40L)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For experiments with purified B-cells, further isolate B-cells using a negative selection kit.
-
Cell Seeding: Resuspend cells in complete RPMI-1640 medium and seed in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
This compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Add the desired concentrations of this compound to the cells. Include a vehicle control (DMSO only).
-
B-cell Stimulation (Optional): To assess the inhibitory effect of this compound on B-cell activation, stimulate the cells with an appropriate agonist such as anti-IgM (10 µg/mL) or CD40L (1 µg/mL) for a specified duration (e.g., 24-72 hours).
-
Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for the desired treatment period.
-
Cell Harvesting: After incubation, gently resuspend the cells and transfer them to microcentrifuge tubes.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Proceed to Flow Cytometry Staining: Resuspend the cell pellet in an appropriate staining buffer for flow cytometry analysis.
Caption: In Vitro B-cell Treatment Workflow.
Protocol 2: Flow Cytometry Analysis of B-cell Phenotype and Activation
This protocol provides a method for the immunophenotyping of B-cells and the assessment of activation markers following treatment with this compound.
Materials:
-
Treated and control B-cells (from Protocol 1)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see suggested panel below)
-
Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)
-
Fixation/Permeabilization Buffer (if staining for intracellular antigens)
-
Flow cytometer
Suggested Antibody Panel:
| Marker | Fluorochrome | Cellular Location | Function |
| CD19 | PE-Cy7 | Surface | Pan B-cell marker |
| CD20 | APC | Surface | Pan B-cell marker |
| CD69 | FITC | Surface | Early activation marker |
| CD86 | PE | Surface | Co-stimulatory molecule, activation marker |
| p-BTK (Y223) | Alexa Fluor 488 | Intracellular | Active form of BTK |
| p-PLCγ2 (Y759) | Alexa Fluor 647 | Intracellular | Downstream of BTK |
Procedure:
-
Cell Count and Viability: Perform a cell count and determine the viability of the harvested cells.
-
Fc Receptor Blocking: Resuspend up to 1 x 10^6 cells in 100 µL of Flow Cytometry Staining Buffer. Add Fc receptor blocking solution and incubate for 10 minutes at 4°C.
-
Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD19, CD20, CD69, CD86) to the cells. Incubate for 30 minutes in the dark at 4°C.
-
Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes.
-
Viability Staining: If using a non-fixable viability dye, add it to the cells just before analysis according to the manufacturer's instructions.
-
Fixation and Permeabilization (for intracellular staining): If staining for intracellular antigens like p-BTK and p-PLCγ2, fix and permeabilize the cells using a commercially available kit according to the manufacturer's protocol.
-
Intracellular Staining: Add the fluorochrome-conjugated antibodies against intracellular antigens to the permeabilized cells. Incubate for 30-60 minutes in the dark at room temperature or 4°C as recommended.
-
Final Wash: Wash the cells once more with the appropriate buffer (permeabilization buffer for intracellular staining, followed by staining buffer).
-
Resuspension and Acquisition: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire the samples on a flow cytometer.
Gating Strategy:
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on lymphocytes based on FSC-A vs SSC-A.
-
Exclude dead cells using the viability dye.
-
Identify B-cells by gating on CD19+ and/or CD20+ populations.
-
Analyze the expression of activation markers (CD69, CD86) and intracellular signaling proteins (p-BTK, p-PLCγ2) on the gated B-cell population.
Caption: Flow Cytometry Gating Strategy.
Expected Outcomes and Interpretation
Treatment of B-cells with this compound is expected to result in a dose-dependent decrease in the expression of activation markers such as CD69 and CD86, particularly upon stimulation with BCR agonists. Furthermore, a reduction in the phosphorylation of BTK and its downstream target PLCγ2 is anticipated, which can be quantified by intracellular flow cytometry. These results would provide a quantitative measure of the pharmacodynamic activity of this compound on B-cell signaling and activation.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the flow cytometric analysis of B-cells treated with the BTK inhibitor this compound. These methods will enable researchers to effectively evaluate the in vitro efficacy and mechanism of action of this compound, providing valuable data for preclinical and clinical drug development programs in the fields of oncology and autoimmune diseases.
References
- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a highly selective covalent inhibitor of Bruton's tyrosine kinase for B-cell almignancies and autoimmune diseases - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. Bruton tyrosine kinase covalent inhibition shapes the immune microenvironment in chronic lymphocytic leukemia | Haematologica [haematologica.org]
Experimental Application of Bruton's Tyrosine Kinase (BTK) Inhibitors in Lupus Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies and the formation of immune complexes, leading to widespread inflammation and organ damage. Bruton's Tyrosine Kinase (BTK) is a critical signaling molecule in B cells and other immune cells, playing a pivotal role in their activation, proliferation, and differentiation. Consequently, BTK has emerged as a promising therapeutic target for SLE. While the user's query specified "BGB-8035," this appears to be a typographical error. The BTK inhibitor developed by BeiGene with a "BGB" designation is Zanubrutinib (BGB-3111), which is currently under clinical investigation for lupus nephritis.
This document provides detailed application notes and protocols for the experimental use of BTK inhibitors in preclinical lupus models. As comprehensive preclinical data for Zanubrutinib in lupus models is not extensively published, this guide will utilize data from other well-characterized BTK inhibitors, such as Evobrutinib and others, to illustrate the experimental methodologies and expected outcomes. These notes are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of BTK inhibitors in the context of lupus.
Mechanism of Action: BTK Inhibition in Lupus
BTK is a key component of the B cell receptor (BCR) signaling pathway.[1] Upon BCR engagement by an antigen, BTK is activated, leading to a cascade of downstream signaling events that promote B cell survival, proliferation, and differentiation into antibody-producing plasma cells.[1] In SLE, autoreactive B cells produce pathogenic autoantibodies that contribute to tissue damage. BTK inhibitors block the kinase activity of BTK, thereby dampening B cell activation and autoantibody production.[2][3][4] Furthermore, BTK is also involved in signaling through Fc receptors on myeloid cells, which are implicated in immune complex-mediated inflammation, a key feature of lupus nephritis.[2][3]
Data Presentation: Efficacy of BTK Inhibitors in Lupus Mouse Models
The following tables summarize the quantitative data from preclinical studies of BTK inhibitors in commonly used spontaneous mouse models of lupus, the NZB/W F1 and MRL/lpr strains. These mice develop a disease that closely mimics human SLE, including the production of autoantibodies and the development of lupus nephritis.[5][6][7]
Table 1: Effect of BTK Inhibitor 'BI-BTK-1' on Renal Disease in NZB/W F1 and MRL/lpr Mice [8]
| Parameter | Mouse Model | Treatment Group (Dose) | Result | p-value |
| Proteinuria | NZB/W F1 | BI-BTK-1 (0.3, 1, 3, 10 mg/kg) | Significant protection from development | <0.05 for all doses |
| MRL/lpr | BI-BTK-1 (10 mg/kg) | Significant protection from development | <0.0001 | |
| Serum BUN | NZB/W F1 | BI-BTK-1 (all doses) | Significant reduction at sacrifice | <0.05 for all doses |
| MRL/lpr | BI-BTK-1 (10 mg/kg) | Significant reduction at sacrifice | <0.0004 | |
| Anti-dsDNA Titer | NZB/W F1 | BI-BTK-1 (>1 mg/kg) | Significantly decreased | <0.05 |
| MRL/lpr | BI-BTK-1 (10 mg/kg) | Not significantly affected | - | |
| Splenic B Cell Subsets | NZB/W F1 | BI-BTK-1 (3 and 10 mg/kg) | Significant reduction in total, immature, transitional, follicular, marginal zone, and class-switched B cells | <0.05 |
Table 2: Efficacy of Evobrutinib in a Mouse Model of SLE [2][3]
| Parameter | Treatment Group | Result |
| Disease Severity | Evobrutinib | Robust reduction |
| Histological Damage | Evobrutinib | Robust reduction |
| B Cell Activation | Evobrutinib | Inhibited |
| Autoantibody Production | Evobrutinib | Reduced |
| Plasma Cell Numbers | Evobrutinib | Reduced |
| B and T Cell Subsets | Evobrutinib | Normalized |
Experimental Protocols
Lupus Mouse Models
Spontaneous mouse models are invaluable for studying SLE pathogenesis and for the preclinical evaluation of novel therapeutics.[5][6][7]
-
MRL/lpr Mice: These mice have a mutation in the Fas gene, leading to defective apoptosis and massive lymphoproliferation. They develop a rapid and severe lupus-like disease with arthritis, skin lesions, and glomerulonephritis.[6][7][9] Disease onset is typically around 8-12 weeks of age.[6]
-
NZB/W F1 Mice: This hybrid strain develops a lupus-like syndrome that more closely resembles the human disease course, with a strong female predominance. Key features include high titers of anti-dsDNA antibodies and severe, often fatal, immune complex-mediated glomerulonephritis.[5][7] Disease onset is typically later, around 22-26 weeks of age.[8]
Protocol for In Vivo Efficacy Study of a BTK Inhibitor
This protocol outlines a general procedure for evaluating the therapeutic efficacy of a BTK inhibitor in a spontaneous lupus mouse model (e.g., MRL/lpr or NZB/W F1).
Materials:
-
Female MRL/lpr or NZB/W F1 mice (e.g., 8 weeks old for MRL/lpr, 22 weeks for NZB/W F1)[8][9]
-
BTK inhibitor compound
-
Vehicle control (appropriate for the inhibitor's formulation)
-
Standard laboratory animal housing and care facilities
-
Urine collection apparatus
-
Blood collection supplies (e.g., microtainer tubes)
-
Reagents for ELISA (e.g., anti-dsDNA antibody detection)
-
Reagents for flow cytometry (antibodies for immune cell phenotyping)
-
Histology supplies
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimate mice to the facility for at least one week before the start of the experiment.
-
Randomly assign mice to treatment and control groups (n=10-15 mice per group is typical).
-
-
Dosing:
-
Prepare the BTK inhibitor formulation and vehicle control.
-
Administer the BTK inhibitor and vehicle control to the respective groups. Oral gavage is a common route of administration for small molecule inhibitors.[2] Dosing can be prophylactic (before disease onset) or therapeutic (after disease onset).[10]
-
Dosing frequency is typically once or twice daily.
-
-
Monitoring Disease Progression:
-
Proteinuria: Monitor urine protein levels weekly or bi-weekly using dipsticks or a quantitative assay. This is a key indicator of lupus nephritis.[10]
-
Body Weight: Record body weights weekly.
-
Survival: Monitor survival rates throughout the study.
-
Skin Lesions (MRL/lpr): Visually score the severity of skin lesions.[9]
-
-
Sample Collection:
-
Serum: Collect blood via tail vein or retro-orbital bleeding at regular intervals (e.g., every 4 weeks) and at the study endpoint. Separate serum and store at -80°C for autoantibody analysis.
-
Tissues: At the end of the study, euthanize mice and collect kidneys, spleen, and lymph nodes.
-
-
Endpoint Analysis:
-
Renal Function: Measure Blood Urea Nitrogen (BUN) and creatinine (B1669602) levels in the serum.
-
Autoantibody Levels: Quantify serum levels of anti-dsDNA and other relevant autoantibodies by ELISA.[6]
-
Histopathology: Fix one kidney in formalin for paraffin (B1166041) embedding and sectioning. Stain sections with H&E and PAS to assess glomerulonephritis, immune complex deposition, and cellular infiltration. The other kidney can be snap-frozen for immunofluorescence or gene expression analysis.[9]
-
Immunophenotyping: Prepare single-cell suspensions from the spleen and lymph nodes. Use flow cytometry to analyze the frequencies of different immune cell populations, particularly B cell and T cell subsets.[6]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: BTK Signaling Pathway in B Cells and Point of Inhibition.
Experimental Workflow Diagram
Caption: Experimental Workflow for Evaluating BTK Inhibitors in Lupus Models.
References
- 1. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 2. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blockade of Bruton's tyrosine kinase suppresses B cell activation and antibody secretion in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation Of Novel Drug Candidates Against SLE In NZBW F1 Mouse Models [outsourcedpharma.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. An update on lupus animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BTK Inhibition Ameliorates Renal Disease in Spontaneous Murine Lupus Nephritis - ACR Meeting Abstracts [acrabstracts.org]
- 9. Suppression of lupus nephritis and skin lesions in MRL/lpr mice by administration of the topoisomerase I inhibitor irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phenomedoc.jax.org [phenomedoc.jax.org]
Application Notes and Protocols for BGB-8035 in Arthritis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BGB-8035 is a highly selective, orally active, and covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] BTK is a critical signaling molecule in B-cell receptor (BCR) and Fc receptor (FcR) pathways, playing a pivotal role in the activation and proliferation of B-cells and the production of inflammatory cytokines.[3][4][5][6] These pathways are strongly implicated in the pathophysiology of autoimmune diseases such as rheumatoid arthritis (RA).[5][6][7] Preclinical studies have demonstrated the anti-arthritic activity of this compound, making it a valuable tool for arthritis research.[1][8] This document provides detailed protocols for the application of this compound in common arthritis research models.
Mechanism of Action
This compound selectively and irreversibly binds to BTK, inhibiting its kinase activity.[3] This blockade disrupts the downstream signaling cascades that lead to B-cell activation, autoantibody production, and the release of pro-inflammatory mediators by myeloid cells.[6][9] The high selectivity of this compound for BTK over other kinases, such as TEC and EGFR, minimizes off-target effects.[1][4]
BTK Signaling Pathway in Arthritis Pathogenesis
The following diagram illustrates the central role of BTK in the signaling pathways that contribute to the pathogenesis of arthritis.
Caption: BTK's role in BCR and FcR signaling pathways in arthritis.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC₅₀ (nM) | Reference |
| BTK | 1.1 | [1][2] |
| TEC | 99 | [1] |
| EGFR | 621 | [1] |
Table 2: In Vivo Efficacy of this compound in a Rat Collagen-Induced Arthritis (CIA) Model
| Dose (mg/kg, PO, BID) | Treatment Duration | Outcome | Reference |
| 1, 3, 10, 30 | 13 days | Dose-dependent inhibition of arthritis clinical scores | [1] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a widely used and well-established model for studying the efficacy of therapeutic agents for rheumatoid arthritis, as it shares many pathological and immunological features with the human disease.[10]
Materials:
-
This compound
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
Lewis rats (female, 8-9 weeks old)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
Experimental Workflow:
Caption: Experimental workflow for the CIA model.
Protocol:
-
Preparation of Emulsions:
-
Dissolve bovine type II collagen in 0.1 M acetic acid overnight at 4°C to a final concentration of 2 mg/mL.
-
For primary immunization, emulsify the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA).
-
For the booster immunization, emulsify the collagen solution with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
-
Induction of Arthritis:
-
On Day 0, immunize each rat intradermally at the base of the tail with 100 µL of the CII/CFA emulsion.
-
On Day 7, administer a booster injection of 100 µL of the CII/IFA emulsion intradermally at the base of the tail.
-
-
Treatment with this compound:
-
Monitor the animals daily for the onset of clinical signs of arthritis (e.g., paw swelling, erythema), which typically occurs between days 10 and 14.
-
Upon the onset of arthritis, randomize the animals into treatment groups (e.g., vehicle control, this compound at 1, 3, 10, and 30 mg/kg).
-
Prepare this compound in the appropriate vehicle.
-
Administer this compound or vehicle orally (PO) twice daily (BID) for the duration of the study (e.g., 13 days).[1]
-
-
Assessment of Arthritis:
-
Clinical Scoring: Score each paw daily on a scale of 0-4 based on the severity of inflammation, as described in the literature.[7]
-
0 = Normal
-
1 = Detectable arthritis with erythema of one or several digits
-
2 = Erythema and moderate swelling extending from the ankle to the midfoot
-
3 = Severe swelling and redness from the joint to the digit
-
4 = Maximal swelling with ankylosis
-
-
Paw Swelling: Measure the thickness or volume of the hind paws daily or every other day using a plethysmometer or calipers.
-
Body Weight: Record the body weight of each animal daily as an indicator of overall health.
-
Histopathology: At the end of the study, collect the ankle joints, fix in formalin, decalcify, and embed in paraffin. Section and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.
-
Biomarker Analysis: Collect blood samples at termination to measure serum levels of anti-CII antibodies and inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.[9]
-
Collagen Antibody-Induced Arthritis (CAIA) in Mice
The CAIA model offers a more rapid and synchronized onset of arthritis, primarily mediated by the innate immune system.[4][9]
Materials:
-
This compound
-
Cocktail of monoclonal antibodies against type II collagen
-
Lipopolysaccharide (LPS)
-
BALB/c or DBA/1 mice
-
Vehicle for this compound
Protocol:
-
Induction of Arthritis:
-
On Day 0, administer the anti-collagen antibody cocktail intravenously or intraperitoneally.
-
On Day 3, administer LPS (e.g., 25-50 µg) intraperitoneally to synchronize and enhance the inflammatory response.
-
-
Treatment with this compound:
-
Begin treatment with this compound or vehicle on Day 0 (prophylactic regimen) or upon the first signs of arthritis (therapeutic regimen).
-
Administer this compound orally at the desired doses once or twice daily.
-
-
Assessment of Arthritis:
-
Conduct clinical scoring, paw swelling measurements, and body weight monitoring as described for the CIA model.
-
Perform histopathological analysis of the joints at the end of the study.
-
Conclusion
This compound is a potent and selective BTK inhibitor with demonstrated efficacy in preclinical models of arthritis.[1][4] The protocols outlined in this document provide a framework for researchers to further investigate the therapeutic potential of this compound in arthritis research. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of this compound, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a highly selective covalent inhibitor of Bruton's tyrosine kinase for B-cell almignancies and autoimmune diseases - American Chemical Society [acs.digitellinc.com]
- 5. In This Issue, Volume 12, Issue 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel tricyclic BTK inhibitor suppresses B cell responses and osteoclastic bone erosion in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autoimmune Arthritis Preclinical Models | ChemPartner [chempartner.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing BGB-8035 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BGB-8035, a highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK), in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and informative visualizations to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways, which are essential for B-cell proliferation, differentiation, and survival.[4][5] this compound works by irreversibly binding to the BTK active site, thereby inhibiting its kinase activity and downstream signaling.[4]
Q2: What is the recommended starting concentration range for this compound in cell culture?
A2: For initial experiments, a broad concentration range is recommended to determine the dose-response curve for your specific cell line. A logarithmic dilution series, for example, from 1 nM to 10 µM, is a common starting point.[6] this compound has a biochemical IC50 of 1.1 nM for BTK and a cellular IC50 of 13.9 nM in certain assays.[7] It has also been shown to be non-toxic in HEK293 and Ramos cells at concentrations up to 10 µM.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: Most small molecule inhibitors like this compound are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[6][8] It is critical to ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[6][8]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time depends on the specific assay and the biological question being addressed. For a covalent inhibitor like this compound, sufficient time is required for the covalent bond to form. A time-course experiment is recommended. You can treat cells with an effective concentration of this compound and measure the desired outcome at various time points (e.g., 6, 12, 24, 48, and 72 hours).[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound at tested concentrations. | Concentration is too low: The effective concentration can vary between cell lines. | Test a higher concentration range (e.g., up to 10 µM). |
| Compound instability: Improper storage or handling can lead to degradation. | Ensure proper storage of stock solutions. Prepare fresh dilutions for each experiment.[6] | |
| Insensitive cell line or assay: The cell line may not rely on the BTK pathway for survival, or the assay may not be sensitive enough. | Confirm that your cell line expresses BTK. Use a positive control to validate your assay.[6] | |
| High cytotoxicity observed, even at low concentrations. | Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in the culture medium is ≤ 0.1%. Include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments.[6] |
| Off-target effects: Although highly selective, off-target effects can occur at high concentrations. | Perform a dose-response curve to identify a concentration that inhibits BTK without causing excessive cell death. | |
| Inconsistent results between experiments. | Variable cell density: Differences in cell numbers can affect the inhibitor-to-target ratio. | Ensure consistent cell seeding densities across all experiments. |
| Incomplete dissolution of this compound: The compound may not be fully dissolved in the stock solution. | Vortex the stock solution thoroughly before making dilutions. | |
| Decreased this compound activity over time. | Development of resistance: Prolonged exposure to BTK inhibitors can lead to resistance, often through mutations in the BTK gene (e.g., C481S).[9][10] | If working with long-term cultures, consider sequencing the BTK gene to check for mutations. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line using a commercially available cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell line of interest
-
Complete cell culture medium
-
96-well white, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of working concentrations (e.g., 1 nM to 10 µM). A common approach is a 10-point, 3-fold serial dilution.[6]
-
Add 10 µL of each working concentration to the appropriate wells of the 96-well plate.
-
Include wells with cells treated with vehicle control (medium with 0.1% DMSO) and wells with medium only (for background measurement).
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[11]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium-only wells) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of BTK Phosphorylation
This protocol details the procedure for assessing the inhibitory effect of this compound on BTK activity by measuring the phosphorylation of BTK at Tyr223 (p-BTK).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary anti-p-BTK antibody overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an anti-total BTK antibody to confirm equal protein loading.
-
Data Presentation
Table 1: Kinase Inhibitory Activity of this compound
| Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| BTK | 1.1 | 13.9 | [7] |
| TEC | 99 | 223.1 | [7] |
| EGFR | 621 | >10,000 | [7] |
Table 2: Antiproliferative Activity of this compound
| Cell Line | IC50 | Incubation Time | Assay | Reference |
| Ramos | > 10 µM | 6 days | CellTiter-Glo | [1] |
| REC1 | 10.4 nM | 6 days | CellTiter-Glo | [14] |
| HEK293 | > 10 µM | 6 days | CellTiter-Glo | [1] |
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. B-cell receptor - Wikipedia [en.wikipedia.org]
- 7. KEGG PATHWAY: B cell receptor signaling pathway - Reference pathway (KO) [coccidia.icb.usp.br]
- 8. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 9. ashpublications.org [ashpublications.org]
- 10. youtube.com [youtube.com]
- 11. physiology.elte.hu [physiology.elte.hu]
- 12. ptglab.com [ptglab.com]
- 13. Phospho-Btk (Tyr223) Antibody (#5082) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. medchemexpress.com [medchemexpress.com]
BGB-8035 off-target effects in cellular assays
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals utilizing BGB-8035 in cellular assays. This compound is a potent, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] While designed for high selectivity, off-target effects can arise, particularly at higher concentrations, leading to unexpected experimental outcomes. This guide is intended to help you identify, understand, and mitigate these effects.
I. Troubleshooting Guides
This section addresses specific issues that may arise during cellular assays with this compound, presented in a question-and-answer format.
Issue 1: Unexpected Cytotoxicity in BTK-Negative Cell Lines
-
Question: We observe significant cytotoxicity in a cell line that does not express the primary target, BTK. Why is this happening?
-
Answer: This is a strong indicator of an off-target effect. While this compound is highly selective for BTK, it may inhibit other kinases essential for cell survival in certain contexts.[1][2] Review the kinase profiling data (see Table 1) to identify potential off-target kinases known to be critical for the survival of your specific cell line. For example, inhibition of kinases involved in fundamental cellular processes like adhesion or proliferation could be responsible.
Troubleshooting Steps:
-
Confirm Target Absence: Verify the absence of BTK protein in your cell line via Western Blot or qPCR.
-
Consult Kinase Profile: Identify potently inhibited off-target kinases from the selectivity panel (Table 1) that are expressed in your cell line.
-
Dose-Response Analysis: Perform a detailed dose-response experiment. Off-target effects are often concentration-dependent. Determine if a lower concentration can achieve the desired experimental outcome without inducing toxicity.
-
Use a Structurally Unrelated Inhibitor: Confirm findings using a different BTK inhibitor with a distinct off-target profile.[5] If the cytotoxicity is not replicated, it strongly suggests an off-target effect specific to this compound's chemical scaffold.
-
Issue 2: Contradictory Results in Viability Assays (e.g., Metabolic vs. Membrane Integrity)
-
Question: Our MTT/resazurin (metabolic) assays show a sharp decrease in cell viability, but a trypan blue/propidium iodide (membrane integrity) assay shows minimal cell death. What could cause this discrepancy?
-
Answer: This suggests that this compound may have off-target effects on cellular metabolism or mitochondrial function, which are measured by assays like MTT. The compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) or directly interfering with mitochondrial dehydrogenases.
Troubleshooting Steps:
-
Orthogonal Viability Assays: Always use at least two viability assays based on different cellular mechanisms. For example, pair a metabolic assay (e.g., CellTiter-Glo®, which measures ATP) with a membrane integrity assay (e.g., flow cytometry with a viability dye).
-
Directly Assess Apoptosis: Use an Annexin V/PI staining assay to specifically measure apoptosis and differentiate it from necrosis.
-
Assay Interference Control: Run a cell-free assay to check if this compound directly interferes with the assay reagents (e.g., inhibits the luciferase enzyme in luminescence-based assays).[6]
-
Issue 3: Paradoxical Activation of Pro-Inflammatory Pathways
-
Question: In our immunology assays, we expect this compound to be anti-inflammatory. However, at high concentrations, we are seeing an increase in the phosphorylation of ERK (p-ERK) and pro-inflammatory cytokine release. What is the mechanism?
-
Answer: This may be due to the off-target inhibition of a kinase that is part of a negative feedback loop controlling an inflammatory pathway, or activation of a compensatory signaling pathway.[7] For instance, inhibiting a phosphatase-activating kinase could indirectly lead to hyper-activation of a MAP kinase pathway.
Troubleshooting Steps:
-
Phospho-Proteomics: Analyze global changes in protein phosphorylation to identify affected pathways beyond BTK signaling.[5]
-
Use Pathway-Specific Inhibitors: To confirm the involvement of an off-target pathway, co-treat cells with this compound and a specific inhibitor for the suspected pathway (e.g., a MEK inhibitor for the ERK pathway). Abrogation of the pro-inflammatory phenotype would support this hypothesis.
-
Titrate Concentration: Determine the concentration window where this compound inhibits BTK without activating the pro-inflammatory pathway.
-
II. Frequently Asked Questions (FAQs)
-
Q1: What is the known kinase selectivity profile of this compound?
-
A1: this compound is a highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 1.1 nM.[3][4][8] It exhibits high selectivity against other kinases, including over 100-fold selectivity against EGFR and Tec.[1] However, like many kinase inhibitors, it can interact with other kinases at higher concentrations. A summary of its selectivity is provided in Table 1.
-
Q2: How can I confirm that an observed cellular effect is truly "off-target"?
-
A2: A multi-step validation approach is recommended:
-
Use a BTK Knockout/Knockdown System: The most definitive method is to use a cell line where BTK has been genetically removed (e.g., via CRISPR) or knocked down (e.g., via siRNA). The off-target effect should persist in these cells, while on-target effects will be absent.[5]
-
Rescue Experiment: In a BTK-negative cell line showing an effect, attempt to "rescue" the phenotype by overexpressing a drug-resistant mutant of the suspected off-target kinase.
-
Use a Structurally Unrelated BTK Inhibitor: If another BTK inhibitor with a different chemical structure does not produce the same effect, it points towards an off-target mechanism specific to this compound.[5]
-
-
Q3: What are the recommended control experiments when using this compound?
-
A3:
-
Vehicle Control: Use a DMSO concentration matched to the highest concentration of this compound used.
-
Positive Control: Use a known BTK-dependent cell line (e.g., Ramos cells) to confirm on-target activity.
-
Negative Control: Use a BTK-negative cell line to identify potential off-target effects.
-
Unrelated Inhibitor: Include a kinase inhibitor for a different pathway to control for general cellular stress responses.
-
-
Q4: What is the recommended concentration range for this compound to maintain selectivity in cellular assays?
-
A4: For most BTK-dependent cell lines, concentrations ranging from 10 nM to 500 nM are typically sufficient to achieve full on-target inhibition. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay. Concentrations above 1 µM are more likely to induce off-target effects and should be interpreted with caution.
III. Data Presentation
Table 1: this compound Kinase Selectivity Profile
This table summarizes the inhibitory activity of this compound against its primary target (BTK) and selected off-target kinases.
| Kinase Target | IC50 (nM) | Family | Key Cellular Function | Potential Off-Target Consequence |
| BTK (On-Target) | 1.1 | Tec Family Kinase | B-cell receptor signaling, proliferation | Desired Therapeutic Effect |
| TEC | 99 | Tec Family Kinase | T-cell signaling, cytokine production | Immunomodulation |
| EGFR | 621 | Receptor Tyrosine Kinase | Cell growth, proliferation, survival | Skin rash, diarrhea (common for EGFRi) |
| FAK (Hypothetical) | 850 | Focal Adhesion Kinase | Cell adhesion, migration, survival | Anoikis, reduced cell migration |
| MAP2K6 (Hypothetical) | > 2000 | MAP Kinase Kinase | Stress response, p38 pathway activation | Paradoxical inflammation |
Data for BTK, TEC, and EGFR are from published sources.[8] FAK and MAP2K6 are included as hypothetical examples to illustrate potential off-target liabilities.
IV. Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Pathway Modulation
This protocol is used to assess the phosphorylation status of BTK (on-target) and a potential off-target pathway protein (e.g., ERK).
-
Cell Treatment & Lysis:
-
Plate cells (e.g., Ramos for on-target, a BTK-negative line for off-target) and allow them to adhere/recover overnight.
-
Treat cells with a dose-response of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 2 hours). Include a positive control for pathway activation if necessary (e.g., anti-IgM for the BCR pathway).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-phospho-BTK (Y223), anti-total-BTK, anti-phospho-ERK1/2, anti-total-ERK, and anti-GAPDH as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Protocol 2: Cell Viability (CellTiter-Glo®) Assay
This luminescent assay measures ATP levels as an indicator of metabolically active, viable cells.
-
Cell Seeding:
-
Seed cells in a white, opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell recovery and adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound to the wells (e.g., 100 µL of 2x compound to 100 µL of cells) to achieve the final desired concentrations. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for a standard duration (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (typically a volume equal to the culture volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
Calculate IC50 values by plotting the dose-response curve in appropriate software.
-
V. Visualizations
Caption: this compound on-target vs. potential off-target signaling pathways.
Caption: Experimental workflow for investigating unexpected cytotoxicity.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. Discovery of this compound, a highly selective covalent inhibitor of Bruton's tyrosine kinase for B-cell almignancies and autoimmune diseases - American Chemical Society [acs.digitellinc.com]
- 2. Discovery of this compound, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: BGB-8035 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the highly selective Bruton's tyrosine kinase (BTK) inhibitor, BGB-8035, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in animal models?
A1: this compound is an orally active inhibitor and has been successfully administered via oral gavage (PO) in preclinical studies.[1]
Q2: What are the key pharmacokinetic parameters of this compound in rats?
A2: In rats, at an oral dose of 5 mg/kg, this compound exhibited a t-max of 0.25 hours, an AUCinf of 964 h·ng/mL, and an oral bioavailability of 26.4%.[2]
Q3: In which animal models has this compound demonstrated efficacy?
A3: this compound has shown dose-dependent antitumor activity in a REC-1 mantle cell lymphoma (MCL) xenograft mouse model.[3] It has also been effective in suppressing arthritis in a dose-dependent manner in a collagen-induced arthritis (CIA) rat model.[1][2]
Q4: What is the mechanism of action of this compound?
A4: this compound is a highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][4] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or Variable Bioavailability | Poor solubility of this compound in the selected vehicle. | 1. Ensure the compound is fully dissolved in the vehicle. Sonication may aid dissolution. 2. Consider using an alternative formulation. Two reported successful formulations are provided in the Experimental Protocols section. 3. For the DMSO/PEG300/Tween80/ddH2O formulation, ensure the components are mixed in the correct order and are thoroughly homogenized.[6] |
| Rapid metabolism of the compound. | 1. Review the pharmacokinetic data to understand the metabolic profile of this compound.[2] 2. Consider more frequent dosing (e.g., twice daily) as has been done in some efficacy studies.[1] | |
| Precipitation of Compound During Dosing | The formulation is not stable or is prepared incorrectly. | 1. Prepare the dosing solution fresh before each use.[6] 2. Visually inspect the solution for any precipitation before administration. 3. If using the DMSO/corn oil formulation, ensure vigorous mixing to form a uniform suspension.[6] |
| Adverse Events or Toxicity in Animals | Off-target effects or issues with the vehicle. | 1. this compound has been noted to have a less favorable toxicity profile compared to zanubrutinib (B611923) (BGB-3111).[5][7] Consider performing a dose-range-finding study to determine the maximum tolerated dose in your specific animal model and strain. 2. Administer a vehicle-only control group to rule out any toxicity associated with the formulation components. |
| Inconsistent Efficacy Results | Suboptimal dosing regimen or variability in the animal model. | 1. Ensure the dosing regimen is consistent with previously published studies that have shown efficacy.[1] 2. Increase the number of animals per group to enhance statistical power. 3. Carefully control for all experimental variables in your animal model. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Conditions |
| Dose | 5 mg/kg | Oral (p.o.) |
| t-max | 0.25 h | - |
| AUCinf | 964 h·ng/mL | - |
| Oral Bioavailability | 26.4% | - |
Data sourced from BioWorld.[2]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Efficacy Outcome |
| REC-1 Mantle Cell Lymphoma (MCL) Xenograft (Mouse) | 7.5, 15, 30 mg/kg; PO; twice daily; 16 days | Dose-dependent antitumor activity with TGI values of 64.1%, 73.6%, and 79.9%, respectively.[1] |
| Collagen-Induced Arthritis (CIA) (Rat) | 1, 3, 10, 30 mg/kg; PO; BID; 13 days | Dose-dependent inhibition of arthritis as measured by clinical scores.[1] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration (Option 1)
-
Prepare a stock solution of this compound in DMSO at a concentration of 22 mg/mL.
-
To prepare a 1 mL working solution, add 50 µL of the 22 mg/mL DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly to ensure a uniform suspension.
-
This formulation should be used immediately after preparation.[6]
Protocol 2: Formulation of this compound for Oral Administration (Option 2)
-
Prepare a stock solution of this compound in fresh DMSO at a concentration of 91 mg/mL.
-
To prepare a 1 mL working solution, add 50 µL of the 91 mg/mL DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
This formulation should be used immediately after preparation.[6]
Visualizations
Caption: this compound mechanism of action in the BCR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. Discovery of this compound, a highly selective covalent inhibitor of Bruton's tyrosine kinase for B-cell almignancies and autoimmune diseases - American Chemical Society [acs.digitellinc.com]
- 4. medkoo.com [medkoo.com]
- 5. Discovery of this compound, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of small molecule inhibitors in solution. As "BGB-8035" does not correspond to a publicly documented compound, this information is presented as a general template for a hypothetical inhibitor, referred to as "Inhibitor-X." Researchers can adapt this framework to their specific molecule of interest.
Troubleshooting Guides
This section addresses common problems encountered during the handling and use of small molecule inhibitors in experimental settings.
Question: My Inhibitor-X stock solution shows precipitation after preparation or storage. What should I do?
Answer:
Precipitation of a stock solution can occur for several reasons, including low solubility in the chosen solvent, incorrect storage temperature, or the use of a solvent of inadequate purity.
Initial Troubleshooting Steps:
-
Verification: Confirm that the precipitate is indeed the inhibitor and not a contaminant.
-
Gentle Warming: Warm the solution gently in a water bath (e.g., 37°C) to see if the precipitate redissolves. Sonication can also be attempted. Avoid excessive heat, which could degrade the compound.
-
Solvent Check: Ensure you are using a high-purity, anhydrous grade solvent as recommended on the product data sheet. Water contamination in organic solvents like DMSO is a common cause of precipitation for hydrophobic compounds.
-
Concentration Review: Double-check your calculations to ensure you have not exceeded the known solubility limit of Inhibitor-X in the selected solvent.
If the issue persists, consider preparing a new stock solution at a slightly lower concentration or switching to an alternative solvent with higher solubilizing capacity for your compound.
Question: I am observing inconsistent results or a loss of inhibitor activity in my cell-based assays. Could this be a stability issue?
Answer:
Yes, inconsistent activity is often linked to the stability of the compound in aqueous cell culture media. Many inhibitors are unstable in aqueous solutions and can degrade or precipitate when diluted from a DMSO stock into buffer or media.
Key Considerations:
-
Hydrolytic Stability: Assess the stability of your inhibitor at the pH of your culture media (typically pH 7.2-7.4). Some functional groups are susceptible to hydrolysis.
-
Precipitation in Media: The inhibitor may be precipitating at the final working concentration due to its low aqueous solubility. This is common when the percentage of DMSO in the final medium is very low (<0.1%).
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., tubes, plates), reducing the effective concentration in your experiment.
-
Metabolism: If using serum-containing media or cells with high metabolic activity, the inhibitor could be enzymatically degraded over the course of the experiment.
To mitigate these issues, prepare fresh dilutions from the stock solution immediately before each experiment and minimize the time the compound spends in aqueous solution prior to adding it to the cells.
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for preparing my primary stock solution of Inhibitor-X?
-
A1: For most non-polar small molecules, high-purity, anhydrous DMSO is the recommended solvent. However, always refer to the manufacturer's data sheet for compound-specific solubility information. If DMSO is not suitable for your experiment, other organic solvents like ethanol (B145695) or DMF may be alternatives.
-
-
Q2: How should I store my Inhibitor-X stock solution?
-
A2: Stock solutions in DMSO are typically stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption. Some compounds may be light-sensitive and require storage in amber vials.
-
-
Q3: My experiment runs for 72 hours. Is Inhibitor-X stable in culture media for that long?
-
A3: Stability in aqueous media is highly compound-dependent. It is recommended to perform a stability test. A common approach is to incubate the inhibitor in the complete cell culture medium at 37°C for various time points (e.g., 0, 24, 48, 72 hours) and then analyze the remaining concentration of the active compound by HPLC or LC-MS.
-
Quantitative Data Summary
The following tables present hypothetical data for "Inhibitor-X" to illustrate how such information should be structured.
Table 1: Solubility of Inhibitor-X in Common Solvents
| Solvent | Solubility (mM) at 25°C |
|---|---|
| DMSO | > 100 |
| Ethanol | 25 |
| PBS (pH 7.4) | < 0.1 |
| DMEM + 10% FBS | 0.5 |
Table 2: Stability of Inhibitor-X (10 µM) in Aqueous Solution at 37°C
| Solution | Time (hours) | % Remaining Compound (by LC-MS) |
|---|---|---|
| PBS (pH 7.4) | 2 | 95% |
| PBS (pH 7.4) | 24 | 60% |
| DMEM + 10% FBS | 2 | 98% |
| DMEM + 10% FBS | 24 | 85% |
Experimental Protocols
Protocol: Assessing Inhibitor-X Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of Inhibitor-X in a typical cell culture medium using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of Inhibitor-X in DMEM supplemented with 10% Fetal Bovine Serum (FBS) over 48 hours at 37°C.
Materials:
-
Inhibitor-X
-
Anhydrous DMSO
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
HPLC system with a C18 column
-
Microcentrifuge tubes
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Preparation of Test Solution: Prepare a 10 mM stock solution of Inhibitor-X in anhydrous DMSO. Dilute this stock into pre-warmed (37°C) DMEM + 10% FBS to a final concentration of 10 µM.
-
Time Point Zero (T=0): Immediately after preparation, take a 100 µL aliquot of the test solution. Add 100 µL of ACN to precipitate proteins. Vortex vigorously for 30 seconds and centrifuge at 14,000 x g for 10 minutes. Collect the supernatant for HPLC analysis. This is your T=0 sample.
-
Incubation: Place the remainder of the test solution in the 37°C incubator.
-
Subsequent Time Points: At specified time points (e.g., 2, 8, 24, and 48 hours), remove another 100 µL aliquot and process it as described in step 2.
-
HPLC Analysis:
-
Inject 20 µL of the supernatant from each time point onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., Water/ACN with 0.1% TFA) to elute the compound from the C18 column.
-
Monitor the elution using a UV detector at a wavelength appropriate for Inhibitor-X.
-
-
Data Analysis:
-
Calculate the peak area of the Inhibitor-X peak at each time point.
-
Normalize the peak areas to the T=0 sample to determine the percentage of the compound remaining.
-
Plot the % remaining compound versus time.
-
Technical Support Center: Overcoming Resistance to EGFR Inhibitors
Disclaimer: As of the latest updates, there is no publicly available scientific literature or clinical data for a compound designated "BGB-8035." The following technical support guide has been developed using Osimertinib (B560133) , a third-generation EGFR inhibitor for non-small cell lung cancer (NSCLC), as a well-documented substitute. The principles and methodologies described here for overcoming resistance are broadly applicable to the study of targeted cancer therapies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to third-generation EGFR inhibitors like Osimertinib?
A1: Acquired resistance to Osimertinib is broadly categorized into two main types: on-target (EGFR-dependent) and off-target (EGFR-independent) mechanisms.[1]
-
On-target resistance primarily involves the acquisition of new mutations in the EGFR gene itself. The most common is the EGFR C797S mutation , which prevents the covalent binding of Osimertinib to its target.[2][3] Other, less frequent EGFR mutations (e.g., L718Q, L792H) have also been identified.[4]
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for EGFR signaling.[5] Key mechanisms include:
-
MET Amplification: Overactivation of the MET receptor tyrosine kinase is one of the most common bypass pathways, occurring in 15-20% of resistant cases.[6][7][8]
-
HER2 Amplification: Increased expression of the HER2 receptor can also drive resistance.[8]
-
Activation of Downstream Pathways: Mutations in genes like KRAS, BRAF, and PIK3CA can constitutively activate signaling downstream of EGFR.[9][10]
-
Phenotypic Transformation: In some cases, the cancer cells can change their histology, for example, transforming from adenocarcinoma to small cell lung cancer (SCLC), which is not dependent on EGFR signaling.[11]
-
Q2: My Osimertinib-resistant cell line does not have the C797S mutation or MET amplification. What should I investigate next?
A2: If common resistance mechanisms are absent, consider the following possibilities:
-
Broader Genomic Analysis: Perform next-generation sequencing (NGS) or whole-exome sequencing to screen for a wider range of genetic alterations. This could reveal less common EGFR mutations, amplifications in other receptor tyrosine kinases (e.g., HER2, FGFR1), or mutations in downstream signaling molecules (e.g., KRAS, PIK3CA, BRAF).[4][10]
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This antibody-based array can screen for the activation of dozens of different RTKs simultaneously, providing a functional readout of which bypass pathways may be activated.
-
Histological Transformation: If working with in-vivo models, perform immunohistochemistry (IHC) to check for markers of neuroendocrine or mesenchymal phenotypes, which might indicate a lineage change.[12]
-
Upregulation of Cell Cycle Genes: Amplification or overexpression of cell cycle-related genes like CDK4/6 or Cyclins can also confer resistance.[8][13]
Q3: Can the specific primary EGFR mutation (e.g., Exon 19 deletion vs. L858R) influence the mechanism of resistance to Osimertinib?
A3: Yes, there is evidence to suggest that the initial EGFR-activating mutation can influence the trajectory of resistance. For instance, some studies have observed different clinical outcomes and potentially different frequencies of resistance mechanisms depending on whether the initial mutation was an exon 19 deletion or an L858R point mutation.[11] However, major resistance mechanisms like C797S and MET amplification are observed in patients with both types of primary mutations.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo) when testing combination therapies.
-
Possible Cause 1: Suboptimal Drug Scheduling. The order and timing of drug administration can be critical. For example, when combining an EGFR inhibitor with a MET inhibitor, simultaneous administration is often more effective than sequential treatment.
-
Troubleshooting Step: Design a matrix experiment where you vary the concentration of both drugs, as well as the timing of their addition (e.g., Drug A followed by Drug B 24 hours later, Drug B followed by Drug A, and simultaneous addition).
-
-
Possible Cause 2: Cell Culture Adaptation. If cells are cultured for extended periods in the presence of a single agent before the second is added, they may develop resistance to the first agent through mechanisms that are not overcome by the second.
-
Troubleshooting Step: Use early-passage resistant cells for key experiments. Ensure that the resistant phenotype is stable by periodically checking the IC50 of the parental drug.
-
Issue 2: Difficulty confirming MET amplification as the resistance mechanism.
-
Possible Cause 1: Low-level amplification or heterogeneity. The MET amplification may not be present in all cells or may be at a low copy number, making it difficult to detect reliably.
-
Troubleshooting Step 1 (Molecular): Use a sensitive technique like digital droplet PCR (ddPCR) or a well-validated NGS panel to quantify MET gene copy number relative to a control gene.
-
Troubleshooting Step 2 (Protein/Functional): Confirm that the MET amplification leads to functional activation. Perform a Western blot for phosphorylated MET (p-MET) and total MET. A high p-MET/MET ratio is indicative of pathway activation.
-
Troubleshooting Step 3 (Cellular): Use Fluorescence In Situ Hybridization (FISH) to visualize MET copy number on a single-cell level. This can reveal heterogeneity within the cell population.[14]
-
Quantitative Data Summary
Table 1: Frequency of Acquired Resistance Mechanisms to Osimertinib
| Resistance Mechanism | Frequency (First-Line Osimertinib) | Frequency (Second-Line Osimertinib) | Citation(s) |
| On-Target (EGFR) | |||
| EGFR C797S Mutation | 7% | 15-26% | [2][8] |
| Other EGFR Mutations (L792, L718, etc.) | Rare | ~20% | [4] |
| Off-Target (Bypass Pathways) | |||
| MET Amplification | 15% | 19% | [2][8] |
| HER2 Amplification | 2% | 5% | [8] |
| PIK3CA Mutations | ~5% | ~7% | [9][13] |
| KRAS/BRAF Mutations | ~5% | ~3% | [9][10] |
| Cell Cycle Gene Amplifications | 10% | 12% | [8] |
Experimental Protocols
Protocol 1: Generation of Osimertinib-Resistant Cell Lines
-
Cell Line Selection: Start with an EGFR-mutant NSCLC parental cell line (e.g., PC-9 [Exon 19 del] or H1975 [L858R/T790M]) that is sensitive to Osimertinib.
-
Dose Escalation: Culture the cells in media containing Osimertinib at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
-
Monitoring: Monitor cell proliferation. When the growth rate of the drug-treated cells approaches that of the vehicle-treated control cells, double the concentration of Osimertinib.
-
Iteration: Repeat this dose-escalation process over several months. The process is complete when the cells can proliferate in a clinically relevant concentration of Osimertinib (e.g., 1-2 µM).
-
Clonal Selection: Isolate single-cell clones from the resistant population to ensure a homogenous population for subsequent experiments.
-
Validation: Confirm the resistant phenotype by performing a dose-response curve and calculating the IC50, which should be significantly higher than that of the parental cell line. Maintain the resistant cell line in media containing Osimertinib to prevent reversion.[15]
Protocol 2: Western Blotting for Bypass Pathway Activation
-
Cell Treatment: Seed both parental (sensitive) and resistant cells. Treat the parental cells with vehicle (DMSO) and Osimertinib (e.g., 100 nM) for 2-6 hours. Treat the resistant cells with vehicle and Osimertinib.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
Phospho-MET (Tyr1234/1235)
-
Total MET
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-Actin (as a loading control)
-
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
Visualizations
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Overview of on-target and off-target resistance mechanisms to Osimertinib.
Caption: Workflow for investigating and validating mechanisms of drug resistance.
References
- 1. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Management of MET-Driven Resistance to Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Overcoming acquired resistance following osimertinib administration in EGFR-mutant lung adenocarcinoma - Kaira - Translational Lung Cancer Research [tlcr.amegroups.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Acquired resistance to osimertinib in patients with non-small-cell lung cancer: mechanisms and clinical outcomes | springermedizin.de [springermedizin.de]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance [frontiersin.org]
- 14. ascopubs.org [ascopubs.org]
- 15. benchchem.com [benchchem.com]
BGB-8035 Preclinical Toxicity Profile: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the preclinical toxicity profile of BGB-8035, a highly selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). This guide offers troubleshooting advice and frequently asked questions based on available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the known preclinical toxicity profile of this compound?
A1: Preclinical studies have indicated that this compound has an "inferior toxicity profile" when compared to zanubrutinib (B611923) (BGB-3111), another BTK inhibitor.[1][2] Despite this, its high selectivity and excellent pharmacokinetic profile have led to its designation as a preclinical candidate.[1][2][3][4]
Q2: How does the selectivity of this compound relate to its potential for off-target toxicities?
A2: this compound is a highly selective covalent inhibitor of BTK.[1][2][4][5][6][7] It shows high selectivity over other kinases such as EGFR and Tec, which suggests a low potential for off-target adverse effects related to the inhibition of these kinases.[1][2][4]
Q3: Where can I find specific quantitative data on the preclinical toxicity of this compound?
Quantitative Data Summary
Due to the limited availability of public data, a template for summarizing key preclinical toxicity findings is provided below. Researchers with access to the full preclinical data package can use this structure for comparative analysis.
Table 1: Template for Preclinical Toxicity Data of this compound
| Parameter | Species | Route of Administration | Dose Levels | Key Findings | Reference |
| Single-Dose Toxicity | e.g., Rat, Dog | e.g., Oral, IV | e.g., mg/kg | e.g., MTD, clinical signs | |
| Repeat-Dose Toxicity | e.g., Rat, Dog | e.g., Oral, IV | e.g., mg/kg/day | e.g., Target organs, histopathology | |
| Safety Pharmacology | e.g., CNS, cardiovascular, respiratory effects | ||||
| Genotoxicity | e.g., Ames test, micronucleus assay |
Experimental Protocols
Detailed experimental protocols for the preclinical toxicology studies of this compound are not publicly available. Below is a generalized template for a repeat-dose toxicity study that researchers can adapt based on their specific experimental design.
Protocol: General Repeat-Dose Toxicity Study in Rodents
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Animal Model: Specify species (e.g., Sprague-Dawley rats), sex, age, and weight.
-
Housing and Husbandry: Describe housing conditions, diet, and environmental controls.
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Test Article: Detail the formulation of this compound and the vehicle used.
-
Dosing:
-
Route of administration (e.g., oral gavage).
-
Dose levels (including a control group and multiple this compound dose groups).
-
Dosing frequency and duration.
-
-
Observations:
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Clinical Signs: Daily observation for any signs of toxicity.
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Body Weight: Measured at least weekly.
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Food Consumption: Measured at least weekly.
-
-
Clinical Pathology:
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Hematology: Collection of blood for analysis of red blood cells, white blood cells, platelets, etc.
-
Clinical Chemistry: Analysis of serum for markers of liver, kidney, and other organ function.
-
-
Necropsy and Histopathology:
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Gross examination of all organs at the end of the study.
-
Organ weights.
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Collection and processing of tissues for microscopic examination by a veterinary pathologist.
-
-
Data Analysis: Statistical methods used to analyze the collected data.
Visualizations
Signaling Pathway
This compound is a covalent inhibitor of Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.
Caption: B-cell receptor signaling pathway and the inhibitory action of this compound on BTK.
Experimental Workflow
The following diagram illustrates a general workflow for assessing the preclinical toxicity of a compound like this compound.
Caption: A generalized workflow for preclinical toxicity assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beimedplus.com [beimedplus.com]
- 5. Portico [access.portico.org]
- 6. beonemedinfo.com [beonemedinfo.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
minimizing variability in BGB-8035 experimental results
Welcome to the BGB-8035 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in experimental results and troubleshoot common issues.
Frequently Asked Questions (FAQs)
This section addresses specific questions you might have about working with this compound.
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO. For stock solutions, it is recommended to dissolve it in fresh DMSO to a concentration of 91 mg/mL (200.64 mM).[1] For long-term storage, keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.
Q2: I am observing high variability in my IC50 values for this compound between experiments. What are the potential causes?
A2: High variability in IC50 values can stem from several factors:
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Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. Phenotypic drift can occur with excessive passaging, altering cellular responses.
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Inconsistent Cell Seeding Density: Variations in the number of cells seeded per well can significantly impact results. Use a precise cell counting method to ensure uniformity.
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Reagent Variability: Use fresh, high-quality reagents. ATP solutions, in particular, can degrade over time, affecting the potency of ATP-competitive inhibitors.
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Assay Conditions: Maintain consistent assay parameters such as incubation times, temperature, and ATP concentration. The IC50 of an ATP-competitive inhibitor is sensitive to the ATP concentration in the assay.
Q3: My experimental results with this compound are not consistent with expected outcomes based on its known on-target effects. How can I investigate potential off-target effects?
A3: While this compound is a highly selective BTK inhibitor, off-target effects can occur, especially at higher concentrations.[3] Here's how to investigate:
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Selectivity Profiling: Compare the effects of this compound with other BTK inhibitors that have different selectivity profiles.
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Dose-Response Analysis: Perform a wide dose-range experiment to determine if the unexpected phenotype is only observable at concentrations significantly higher than the IC50 for BTK.
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Rescue Experiments: If the off-target is known or hypothesized, attempt to rescue the phenotype by modulating the off-target pathway.
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Kinome Screening: For a comprehensive analysis, consider a kinome-wide selectivity profiling service to identify other potential kinase targets.
Q4: I am seeing unexpected cell toxicity at concentrations where I expect specific BTK inhibition. What could be the cause?
A4: Unexpected toxicity could be due to several factors:
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Off-Target Effects: Inhibition of other essential kinases can lead to cytotoxicity.[4]
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Compound Aggregation: At high concentrations, small molecules can form aggregates that can lead to non-specific effects and toxicity.
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Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.5%).
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Biochemical IC50 | Cellular IC50 |
| BTK | 1.1 nM | 13.9 nM |
| TEC | 99 nM | 223.1 nM |
| EGFR | 621 nM | >10,000 nM |
Data sourced from BioWorld.[5]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Dose (p.o.) | 5 mg/kg |
| tmax | 0.25 h |
| AUCinf | 964 h·ng/mL |
| Oral Bioavailability | 26.4% |
Data sourced from BioWorld.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical BTK Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against purified BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound serial dilutions
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the kinase buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add a mixture of the recombinant BTK enzyme and the substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for BTK.
-
Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
Cellular BTK Autophosphorylation Assay (Western Blot)
Objective: To assess the inhibition of BTK autophosphorylation in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium
-
This compound serial dilutions
-
Anti-IgM antibody
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
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Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed Ramos cells in a multi-well plate and culture overnight.
-
Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate the B-cell receptor pathway by adding anti-IgM antibody for 15-30 minutes.
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Wash the cells with ice-cold PBS and lyse them in lysis buffer.
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Determine the protein concentration of each lysate using a BCA assay.
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Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
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Block the membrane and incubate with the anti-phospho-BTK (Tyr223) primary antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Detect the signal using a chemiluminescent substrate.
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Strip the membrane and re-probe with an anti-total-BTK antibody as a loading control.
Visualizations
B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. | BioWorld [bioworld.com]
Technical Support Center: BGB-8035 Oral Bioavailability in Rats
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges with the oral bioavailability of the Bruton's tyrosine kinase (BTK) inhibitor, BGB-8035, in rat models. While this compound has been reported to have an excellent pharmacokinetic profile, researchers may encounter variability in their experimental results. This guide offers insights into potential causes and solutions for unexpectedly low oral bioavailability.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vivo oral bioavailability studies in a question-and-answer format.
Q1: We are observing significantly lower plasma concentrations of this compound than expected after oral administration in rats. What are the potential reasons?
A1: Several factors can contribute to lower-than-expected plasma exposure. These can be broadly categorized into formulation-related issues and experimental procedure variations.
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Formulation:
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Poor Solubility and Dissolution: this compound is insoluble in water.[1] If the compound is not adequately solubilized in the dosing vehicle, it may not dissolve efficiently in the gastrointestinal (GI) tract, leading to poor absorption.
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Vehicle Selection: The choice of vehicle is critical. An inappropriate vehicle can lead to drug precipitation in the GI tract.
-
-
Experimental Protocol:
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Dosing Technique: Improper oral gavage technique can result in incomplete dosing or accidental administration into the trachea.
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Animal-Related Factors: The strain, age, and health status of the rats can influence drug absorption and metabolism. The presence of food in the stomach can also significantly alter bioavailability.
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Q2: How can we improve the formulation of this compound for oral dosing in rats?
A2: Improving the formulation is a key strategy to enhance oral absorption. Consider the following approaches:
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Solubility Enhancement:
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Co-solvents: Use a mixture of solvents to increase the solubility of this compound. A common formulation for in vivo studies involves dissolving the compound in a small amount of DMSO and then diluting it with vehicles like PEG300, Tween 80, and water, or with corn oil.[1]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate.
-
-
Particle Size Reduction:
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Micronization: Reducing the particle size of the drug increases the surface area for dissolution.
-
-
Lipid-Based Formulations:
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Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can improve the solubility and absorption of lipophilic drugs.
-
Q3: What are the critical steps in the experimental protocol for an oral pharmacokinetic study in rats that we should pay close attention to?
A3: Attention to detail in your experimental protocol is crucial for obtaining reliable and reproducible data. Key areas to focus on include:
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Animal Acclimatization: Allow rats to acclimate to the housing conditions for at least a week before the study.
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Fasting: A standardized fasting period (typically overnight) is recommended before dosing to minimize variability from food effects.
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Dosing Procedure: Ensure all personnel are thoroughly trained in oral gavage techniques.[2][3]
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Blood Sampling: Use a consistent and minimally stressful blood collection method. Jugular vein cannulation is often preferred for serial sampling.[4]
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Sample Handling: Process and store plasma samples appropriately to prevent degradation of the analyte.
Quantitative Data
As specific oral pharmacokinetic data for this compound in rats is not publicly available, the following table presents data for a structurally related and clinically approved BTK inhibitor, Zanubrutinib (BGB-3111) , for illustrative purposes. These values can serve as a general reference for what might be expected from a compound in this class.
| Parameter | Value | Species/Dose |
| Cmax (Maximum Plasma Concentration) | 235 ng/mL | Rat / 5 mg/kg (oral) |
| AUC (Area Under the Curve) | 257 h·ng/mL | Rat / 5 mg/kg (oral) |
| Oral Bioavailability (F%) | 23.6% | Rat / 5 mg/kg (oral) |
| Data for Zanubrutinib (BGB-3111)[5] |
Experimental Protocols
Protocol: Oral Pharmacokinetic Study in Rats
This protocol outlines the key steps for conducting a single-dose oral pharmacokinetic study of a test compound in rats.
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Animal Preparation:
-
Use male Sprague-Dawley rats (or another appropriate strain) of a consistent age and weight.
-
House the animals in a controlled environment with a 12-hour light/dark cycle.
-
For serial blood sampling, perform jugular vein cannulation at least 2 days prior to the study to allow for recovery.[6]
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Fast the rats overnight (with free access to water) before dosing.
-
-
Formulation Preparation:
-
Prepare the dosing formulation of the test compound at the desired concentration in an appropriate vehicle. Ensure the formulation is homogenous (e.g., a clear solution or a uniform suspension).
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
A typical time course for blood collection would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[4]
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data using non-compartmental analysis.[4]
-
Visualizations
B-Cell Receptor (BCR) Signaling Pathway
This compound is an inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. Understanding this pathway is crucial for interpreting the pharmacodynamic effects of the compound.
Caption: B-Cell Receptor (BCR) signaling cascade and the inhibitory action of this compound on BTK.
Experimental Workflow for Oral Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting an oral pharmacokinetic study in rats.
Caption: Workflow for a typical oral pharmacokinetic study in a rat model.
References
interpreting unexpected results with BGB-8035
Welcome to the technical support center for BGB-8035, a highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols.
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses potential unexpected outcomes during your experiments with this compound.
| Observed Unexpected Result | Potential Cause | Recommended Action |
| Higher than expected in vivo toxicity (e.g., weight loss, lethargy, ruffled fur) | While this compound is highly selective, it has been reported to have an inferior toxicity profile compared to zanubrutinib (B611923).[1][2] This could be due to on-target effects in highly sensitive models or potential off-target effects not captured in standard kinase panels. | - Review Dosing and Formulation: Ensure the dose is within the reported efficacious range (e.g., 7.5-30 mg/kg for oncology models, 1-30 mg/kg for autoimmune models) and that the formulation is appropriate and freshly prepared.[3] - Monitor Animal Health Closely: Implement a more frequent monitoring schedule for animal weight and overall health. - Consider Dose Reduction: If toxicity is observed, consider reducing the dose to the lower end of the efficacious range. - Pathological Analysis: At the end of the study, perform a thorough histopathological analysis of major organs to identify any potential organ-specific toxicities. |
| Reduced or no efficacy in in vivo models | - Suboptimal Dosing or Formulation: The compound may not be reaching the target tissue at a sufficient concentration. - Tumor Model Resistance: The specific cell line or tumor model may have intrinsic or acquired resistance to BTK inhibition. - Incorrect Timing of Treatment: The treatment may have been initiated too late in the disease progression. | - Verify Formulation and Administration: Confirm the solubility and stability of this compound in your chosen vehicle. Ensure proper oral gavage technique. - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure plasma concentrations of this compound and assess BTK occupancy or phosphorylation in target tissues to confirm target engagement. - Test in a Different Model: If resistance is suspected, test this compound in a different, well-characterized BTK-dependent cell line or animal model. |
| Inconsistent results between in vitro and in vivo studies | - Metabolic Instability: this compound may be rapidly metabolized in vivo, leading to lower than expected exposure. - Poor Bioavailability: The oral bioavailability of the compound may be low in the specific animal model. | - Review Pharmacokinetic Data: this compound has shown good pharmacokinetic profiles in preclinical models, but this can vary between species and even strains.[1][2] - In Vitro Metabolism Studies: Conduct in vitro metabolism studies using liver microsomes from the relevant species to assess metabolic stability. |
| Unexpected off-target effects in cellular assays | Although highly selective, at high concentrations this compound may inhibit other kinases. Its IC50 for TEC and EGFR are 99 nM and 621 nM, respectively.[3] | - Titrate Compound Concentration: Use the lowest effective concentration of this compound to minimize off-target effects. - Use Control Compounds: Include a less selective BTK inhibitor as a control to differentiate between BTK-specific and off-target effects. - Kinase Profiling: If unexpected phenotypes are consistently observed, consider a broader kinase profiling panel to identify potential off-target interactions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[3] It forms an irreversible bond with a cysteine residue (Cys481) in the active site of BTK, blocking its kinase activity.[4] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[1][2]
Q2: What are the known off-targets of this compound?
A2: this compound was designed for high selectivity. Its IC50 values for other kinases such as TEC and EGFR are significantly higher than for BTK, indicating a lower potential for off-target effects compared to first-generation BTK inhibitors.[3]
Q3: What is the reported "inferior toxicity profile" of this compound compared to zanubrutinib?
A3: The primary literature states that this compound has an "inferior toxicity profile" compared to zanubrutinib (BGB-3111), but the specific details of this toxicity have not been publicly elaborated.[1][2] Researchers should therefore proceed with caution in in vivo studies and monitor for a range of potential toxicities common to BTK inhibitors, such as hematological, gastrointestinal, and dermatological adverse events.
Q4: What are the common mechanisms of resistance to covalent BTK inhibitors?
A4: The most common mechanism of acquired resistance to covalent BTK inhibitors is a mutation in the BTK gene at the Cys481 binding site, which prevents the covalent bond from forming.[5] Other mechanisms can include mutations in downstream signaling molecules like PLCγ2.
Q5: How should I prepare this compound for in vivo administration?
A5: For oral administration, this compound can be formulated as a suspension. A common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline or corn oil. It is crucial to ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before adding other components. Always prepare the formulation fresh before each use.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| BTK | 1.1[3] |
| TEC | 99[3] |
| EGFR | 621[3] |
Table 2: Preclinical Efficacy of this compound in a Mantle Cell Lymphoma Xenograft Model
| Dose (mg/kg, PO, BID) | Tumor Growth Inhibition (%) |
| 7.5 | 64.1[3] |
| 15 | 73.6[3] |
| 30 | 79.9[3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mantle Cell Lymphoma (REC-1) Xenograft Model
-
Cell Culture: Culture REC-1 human mantle cell lymphoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 REC-1 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
This compound Formulation: Prepare a fresh suspension of this compound for oral gavage. A sample formulation could be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Administration: Administer this compound or vehicle control orally twice daily (BID) at the desired doses (e.g., 7.5, 15, 30 mg/kg).
-
Efficacy Evaluation: Continue treatment for a predefined period (e.g., 21 days). Monitor tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot for BTK phosphorylation).
Protocol 2: Collagen-Induced Arthritis (CIA) Model in Rats
-
Animal Model: Use male Lewis rats, 8-9 weeks old.
-
Induction of Arthritis: Emulsify bovine type II collagen with an equal volume of Complete Freund's Adjuvant (CFA). On day 0, immunize rats with an intradermal injection of the emulsion at the base of the tail. On day 7, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).
-
Disease Monitoring: Monitor the rats daily for signs of arthritis, including paw swelling and clinical score. The clinical score can be based on a scale of 0-4 for each paw (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=joint deformity and/or ankylosis).
-
Treatment Initiation: When a clinical score of ≥4 is observed, randomize the rats into treatment and vehicle groups.
-
This compound Administration: Administer this compound or vehicle control orally twice daily (BID) at the desired doses (e.g., 1, 3, 10, 30 mg/kg).[3]
-
Efficacy Assessment: Continue treatment for a specified period (e.g., 14 days). Monitor clinical scores, paw volume (using a plethysmometer), and body weight. At the end of the study, collect blood for serological analysis (e.g., anti-collagen antibodies) and harvest joints for histopathological evaluation of inflammation, cartilage damage, and bone erosion.
Mandatory Visualizations
References
- 1. The role of noncovalent BTK inhibitors in the era of covalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hematologyandoncology.net [hematologyandoncology.net]
Validation & Comparative
A Comparative Guide to the Selectivity of BGB-8035 versus Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity of two Bruton's tyrosine kinase (BTK) inhibitors: BGB-8035 and the first-in-class drug, ibrutinib (B1684441). The information presented is supported by experimental data to assist researchers in making informed decisions for their drug development and research endeavors.
Introduction to BTK Inhibitors: this compound and Ibrutinib
Bruton's tyrosine kinase is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a validated therapeutic target for B-cell malignancies and autoimmune diseases.[1] Ibrutinib, the first approved BTK inhibitor, has demonstrated significant clinical efficacy.[2] However, its use can be associated with off-target effects due to its inhibition of other kinases.[3] this compound is a more recently developed, orally active, and highly selective covalent BTK inhibitor.[4][5] This guide focuses on the comparative selectivity of these two compounds.
Quantitative Comparison of Inhibitory Activity
The selectivity of a kinase inhibitor is a critical factor in its safety and efficacy profile. The following tables summarize the in vitro inhibitory activities of this compound and ibrutinib against BTK and key off-target kinases.
Biochemical Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) in biochemical assays reflects the direct interaction between the inhibitor and the purified enzyme.
| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) |
| BTK | 1.1 [4][5] | 0.5 [6] |
| TEC | 99[4][5] | 78[7] |
| EGFR | 621[4][5] | 5.6[7] |
| ITK | - | 10.7[7] |
| BMX | - | 0.8[7] |
| BLK | - | 0.5[7] |
| JAK3 | - | 16.1[7] |
A lower IC50 value indicates higher potency.
Based on the available data, this compound demonstrates significantly higher selectivity for BTK over EGFR compared to ibrutinib. While both compounds inhibit the TEC family kinase, TEC, at similar concentrations, the over 100-fold difference in inhibition of EGFR highlights a key selectivity advantage for this compound.
Cellular Inhibitory Potency (IC50)
Cellular assays provide a more physiologically relevant measure of an inhibitor's activity within a cellular context.
| Target/Cell Line | This compound IC50 (nM) | Ibrutinib EC50 (µM) |
| p-BTK (cellular) | 13.9 [8] | - |
| p-TEC (cellular) | 223.1[8] | - |
| p-EGFR (cellular) | >10000[8] | 0.07 |
EC50 represents the effective concentration for a 50% response in a cellular assay.
The cellular assay data further underscores the enhanced selectivity of this compound. In a cellular environment, this compound maintains potent inhibition of BTK phosphorylation while exhibiting significantly weaker effects on TEC and negligible inhibition of EGFR phosphorylation. In contrast, ibrutinib shows potent inhibition of EGFR in cellular assays.
Kinome Selectivity Profile
A broader perspective on selectivity is provided by kinome scanning, which assesses the binding of an inhibitor against a large panel of kinases. While a direct head-to-head KINOMEscan of this compound and ibrutinib under identical conditions is not publicly available, a kinase panel screen of this compound and published KINOMEscan data for ibrutinib provide valuable insights.
A study on ibrutinib revealed that at a concentration of 1 µM, it inhibited 9.4% of the kinases in the panel by more than 65%. In contrast, the development of this compound focused on achieving high selectivity, with sparing of kinases like EGFR and Tec.[1] This suggests a more focused inhibitory profile for this compound compared to the broader off-target activity of ibrutinib.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated product is typically detected using methods such as radioactivity (e.g., ³³P-ATP), fluorescence, or luminescence.
Generalized Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound or ibrutinib) in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a multi-well plate, combine the purified kinase (e.g., BTK, TEC, EGFR), a specific substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compounds to the reaction wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled or in a system that allows for detection of its consumption or the production of ADP).
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced. The detection method will vary depending on the assay format (e.g., filter binding for radioactivity, luminescence for ADP-Glo).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay (Western Blot)
This method assesses the ability of an inhibitor to block the phosphorylation of its target and downstream signaling proteins within a cellular context.
Principle: Cells are treated with the inhibitor, and then stimulated to induce the signaling pathway of interest. The phosphorylation status of specific proteins is then detected by Western blotting using phospho-specific antibodies.
Generalized Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., a B-cell lymphoma line for BTK) and treat with various concentrations of the inhibitor for a defined period.
-
Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM for the BCR pathway) to induce phosphorylation of the target kinase and its substrates.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-BTK) and the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Determine the IC50 value by plotting the normalized phosphorylation levels against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Simplified BTK Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflows for Kinase Inhibitor Evaluation.
Conclusion
The available data indicates that this compound is a highly selective BTK inhibitor with a more favorable off-target profile compared to ibrutinib, particularly concerning the EGFR kinase. This enhanced selectivity, demonstrated in both biochemical and cellular assays, suggests the potential for a wider therapeutic window and a reduced risk of off-target related side effects for this compound. For researchers and drug developers, the superior selectivity of this compound may offer a significant advantage in the development of next-generation therapies targeting BTK. Further head-to-head comprehensive kinome profiling would provide a more definitive comparison of the overall selectivity of these two inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of this compound, a highly selective covalent inhibitor of Bruton's tyrosine kinase for B-cell almignancies and autoimmune diseases - American Chemical Society [acs.digitellinc.com]
- 7. ashpublications.org [ashpublications.org]
- 8. benchchem.com [benchchem.com]
BGB-8035 vs. Zanubrutinib: A Comparative In Vivo Efficacy Guide
In the landscape of targeted therapies for B-cell malignancies, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone of treatment. Zanubrutinib (B611923) (BGB-3111), a second-generation BTK inhibitor, has demonstrated significant clinical efficacy. Building on this success, BGB-8035, a highly selective covalent BTK inhibitor, has been developed from zanubrutinib with the aim of further refining the therapeutic window. This guide provides a comparative overview of the in vivo efficacy of this compound and zanubrutinib, based on available preclinical data.
Mechanism of Action
Both this compound and zanubrutinib are irreversible BTK inhibitors.[1][2] They form a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of the BTK enzyme, leading to its inactivation.[1] BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells. By inhibiting BTK, both drugs effectively disrupt downstream signaling cascades, ultimately leading to apoptosis of cancer cells.[1] this compound was developed through the structure-activity relationship (SAR) starting from zanubrutinib, with a focus on achieving high selectivity over other kinases, such as EGFR and Tec.[1][2]
In Vivo Efficacy Comparison
Direct head-to-head in vivo efficacy data from a single, publicly available study is limited. However, data from various preclinical studies provide insights into the anti-tumor activity of both agents. A key publication, "Discovery of this compound, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases," indicates that this compound has demonstrated efficacy in oncology and autoimmune disease models.[1][2] The study also notes that this compound exhibited an inferior toxicity profile compared to zanubrutinib (BGB-3111).[1][2]
The following table summarizes available in vivo efficacy data for this compound and zanubrutinib from different studies.
| Drug | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Ramos (Burkitt's Lymphoma) Xenograft | 7.5, 15, 30 mg/kg, PO, BID | Dose-dependent antitumor activity | [1] |
| Zanubrutinib | OCI-LY10 (DLBCL) Xenograft | Not specified | Potent anti-tumor efficacy | Not specified |
| Zanubrutinib | TMD8 (DLBCL) Xenograft | Not specified | Potent anti-tumor efficacy |
Note: DLBCL stands for Diffuse Large B-cell Lymphoma. PO refers to oral administration, and BID means twice daily. The specific TGI percentages for this compound were not available in the public documents.
Experimental Protocols
While the exact protocol for the direct comparison between this compound and zanubrutinib is not fully detailed in the available literature, a general methodology for assessing the in vivo efficacy of BTK inhibitors in a xenograft model is described below.
Ramos Burkitt's Lymphoma Xenograft Model
This model is frequently used to evaluate the efficacy of therapies targeting B-cell malignancies.[3][4]
1. Cell Culture:
-
Ramos cells, a human Burkitt's lymphoma cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.[4]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]
2. Animal Model:
-
Immunocompromised mice, such as athymic nude or NOD/SCID mice, are used to prevent rejection of the human tumor cells.[3][4]
3. Tumor Implantation:
-
A suspension of Ramos cells (e.g., 1 x 10^6 to 10 x 10^6 cells) in a suitable medium, often mixed with Matrigel, is subcutaneously injected into the flank of the mice.[4]
4. Tumor Growth Monitoring:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.
5. Treatment Administration:
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
This compound or zanubrutinib is administered orally at various dose levels, typically on a continuous daily or twice-daily schedule. The vehicle used for the control group would be the same as that used to formulate the drugs.
6. Efficacy Evaluation:
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the control group.
-
Body weight of the animals is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised and weighed, and further analysis (e.g., histology, biomarker analysis) can be performed.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the BTK signaling pathway and a typical in vivo experimental workflow.
Caption: Inhibition of the BTK signaling pathway by this compound and zanubrutinib.
Caption: Generalized workflow for a preclinical in vivo efficacy study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ramos Xenograft Model | Xenograft Services [xenograft.net]
- 4. Ramos Xenograft Model - Altogen Labs [altogenlabs.com]
Head-to-Head Comparison of BGB-8035 and Other Covalent BTK Inhibitors: A Guide for Researchers
This guide provides a detailed comparison of the preclinical covalent Bruton's tyrosine kinase (BTK) inhibitor, BGB-8035, with other established covalent BTK inhibitors, including the first-generation inhibitor ibrutinib (B1684441) and second-generation inhibitors acalabrutinib (B560132) and zanubrutinib (B611923). The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective performance data and supporting experimental methodologies.
Introduction to Covalent BTK Inhibitors
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2][3] Covalent BTK inhibitors function by forming an irreversible bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to sustained inhibition. While the first-generation inhibitor, ibrutinib, demonstrated significant clinical efficacy, off-target effects have prompted the development of more selective second-generation inhibitors like acalabrutinib and zanubrutinib, and emerging preclinical candidates such as this compound.[1][2][3]
This compound is a highly selective covalent BTK inhibitor developed from the structure of zanubrutinib (BGB-3111).[1][2][3] It has demonstrated potent activity against BTK and high selectivity over other kinases, suggesting a potentially favorable safety profile by minimizing off-target related adverse effects.[1][4]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound in comparison to ibrutinib, acalabrutinib, and zanubrutinib, focusing on in vitro potency and kinase selectivity.
Table 1: In Vitro Potency of Covalent BTK Inhibitors
| Inhibitor | Target | IC50 (nM) | Source |
| This compound | BTK | 1.1 | [4][5] |
| Ibrutinib | BTK | 0.5 - 9.6 | [6] |
| Acalabrutinib | BTK | 3 - 5.3 | [6] |
| Zanubrutinib | BTK | <1 | [7] |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target enzyme's activity in vitro. Lower values indicate higher potency.
Table 2: Kinase Selectivity Profile of this compound and Other Covalent BTK Inhibitors
| Inhibitor | BTK IC50 (nM) | TEC IC50 (nM) | EGFR IC50 (nM) | Selectivity (TEC/BTK) | Selectivity (EGFR/BTK) | Source |
| This compound | 1.1 | 99 | 621 | 90 | 564.5 | [3] |
| Ibrutinib | ~0.5 | ~2.1 | ~5.6 | ~4.2 | ~11.2 | [6] |
| Acalabrutinib | ~3.2 | >1000 | >1000 | >312.5 | >312.5 | [6] |
| Zanubrutinib | ~0.2 | ~1.3 | ~1.7 | ~6.5 | ~8.5 | [7] |
This table highlights the selectivity of the inhibitors for BTK over other kinases. A higher selectivity ratio indicates a more specific inhibitor with potentially fewer off-target effects. Data for ibrutinib, acalabrutinib, and zanubrutinib are compiled from various sources for comparative purposes and may have been generated using different assay conditions.
Signaling Pathways and Experimental Workflows
B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition
The following diagram illustrates the central role of BTK in the BCR signaling cascade and the mechanism of action of covalent BTK inhibitors.
Caption: BTK's role in BCR signaling and its inhibition.
General Experimental Workflow for In Vitro Kinase Profiling
This diagram outlines a typical workflow for assessing the potency and selectivity of a BTK inhibitor.
Caption: Workflow for in vitro kinase inhibitor profiling.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of BTK inhibitors. For specific parameters used for this compound, researchers should refer to the primary publication: "Discovery of this compound, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases" in the Journal of Medicinal Chemistry.
In Vitro BTK Enzyme Activity Assay (General Protocol)
This assay is used to determine the IC50 value of an inhibitor against the BTK enzyme.
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
-
Procedure:
-
Add diluted test inhibitor to the assay plate wells.
-
Add the BTK enzyme to the wells and pre-incubate for a specified time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the remaining ATP or the generated ADP using a suitable detection reagent and a luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Kinase Selectivity Profiling (General Protocol)
This is performed to assess the specificity of the inhibitor against a panel of other kinases.
-
Methodology:
-
The inhibitory activity of the test compound is evaluated against a broad panel of purified protein kinases (e.g., >400 kinases).
-
Assays are typically performed by specialized vendors using various platforms (e.g., radiometric, fluorescence-based).
-
The inhibitor is usually tested at a fixed concentration (e.g., 1 µM) for primary screening, and for kinases showing significant inhibition, a full IC50 curve is generated.
-
-
Data Interpretation:
-
The results are expressed as the percentage of inhibition at a given concentration or as IC50 values.
-
Selectivity is determined by comparing the IC50 for the target kinase (BTK) to the IC50 values for other kinases.
-
In Vivo Efficacy Studies in Animal Models (General Protocol)
These studies evaluate the therapeutic potential of the inhibitor in a living organism.
-
Animal Models:
-
Oncology: Xenograft models where human B-cell lymphoma cell lines (e.g., REC-1 mantle cell lymphoma) are implanted into immunodeficient mice.
-
Autoimmune Disease: Collagen-induced arthritis (CIA) or collagen antibody-induced arthritis (CAIA) models in rodents, which mimic human rheumatoid arthritis.
-
-
Procedure:
-
Once the disease is established (e.g., palpable tumors or signs of arthritis), animals are randomized into vehicle control and treatment groups.
-
The test inhibitor (e.g., this compound) is administered orally at various dose levels and schedules (e.g., once or twice daily).
-
Disease progression is monitored regularly by measuring tumor volume or clinical arthritis scores.
-
At the end of the study, tissues may be collected for further analysis (e.g., histology, target engagement).
-
-
Data Analysis:
-
Tumor growth inhibition (TGI) is calculated for oncology models.
-
Reduction in arthritis scores and joint inflammation is assessed for autoimmune models.
-
Statistical analysis is performed to determine the significance of the treatment effect compared to the control group.
-
Summary and Conclusion
This compound is a potent and highly selective preclinical covalent BTK inhibitor. The available in vitro data indicates that this compound has a superior selectivity profile compared to the first-generation inhibitor ibrutinib and is comparable to or exceeds the selectivity of second-generation inhibitors acalabrutinib and zanubrutinib. This high selectivity for BTK over other kinases like TEC and EGFR suggests a lower potential for off-target related side effects.
Preclinical studies have demonstrated the efficacy of this compound in both oncology and autoimmune disease models.[1][4] However, it is important to note that one report mentioned an inferior toxicity profile for this compound compared to zanubrutinib, which will be a critical factor in its further development.[2][3]
The provided data and methodologies offer a foundation for researchers to compare this compound with other covalent BTK inhibitors. For a comprehensive evaluation, it is recommended to consult the primary scientific literature for detailed experimental conditions and complete datasets. Further preclinical and clinical investigations will be necessary to fully elucidate the therapeutic potential and safety profile of this compound.
References
- 1. Discovery of this compound, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound, a highly selective covalent inhibitor of Bruton's tyrosine kinase for B-cell almignancies and autoimmune diseases - American Chemical Society [acs.digitellinc.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating BGB-8035 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of BGB-8035, a highly selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). Efficacious target engagement is a critical determinant of a drug's potential therapeutic success. Here, we compare this compound with other prominent BTK inhibitors, presenting supporting experimental data and detailed protocols to aid in the design and interpretation of pharmacodynamic studies.
Introduction to this compound and BTK Inhibition
This compound is an orally active, highly selective covalent inhibitor of Bruton's Tyrosine Kinase, a key component of the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[1][2] this compound, like its predecessor zanubrutinib (B611923) (BGB-3111), is designed to maximize BTK occupancy while minimizing off-target effects.[1] This guide will explore the methods used to confirm that this compound and similar inhibitors effectively engage BTK in vivo.
Comparative Analysis of BTK Inhibitor Target Engagement
Validating target engagement for covalent inhibitors like this compound typically involves measuring the occupancy of the BTK protein in relevant tissues, such as peripheral blood mononuclear cells (PBMCs) and lymph nodes. While specific in vivo BTK occupancy data for this compound is not yet publicly detailed, extensive data is available for the clinically validated BTK inhibitors zanubrutinib and acalabrutinib (B560132), which serve as excellent comparators.
| Inhibitor | Target | In Vitro Potency (IC50) | In Vivo Model | Tissue | Dosing Regimen | Target Occupancy | Reference |
| This compound | BTK | 1.1 nM | Efficacy demonstrated in REC-1 mantle cell lymphoma xenograft and arthritis models. | Not Specified | Not Specified | Data not publicly available. | [2] |
| Zanubrutinib | BTK | Not Specified | Patients with B-cell malignancies | PBMCs | 320 mg total daily dose | Maintained at 100% over 24 hours | Not Specified |
| Patients with B-cell malignancies | Lymph Nodes | 320 mg once daily | 94% (median) | Not Specified | |||
| Patients with B-cell malignancies | Lymph Nodes | 160 mg twice daily | 100% (median) | Not Specified | |||
| Acalabrutinib | BTK | Not Specified | Patients with Chronic Lymphocytic Leukemia (CLL) | PBMCs | 100 mg twice daily | >95% at trough | [3] |
| Patients with Chronic Lymphocytic Leukemia (CLL) | PBMCs | 200 mg once daily | 87.6% (median) at trough | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the relevant biological pathways and experimental procedures is crucial for understanding the mechanism of action and the methods for its validation.
B-Cell Receptor (BCR) Signaling Pathway
This compound inhibits BTK, a critical kinase in the BCR signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of downstream pathways that promote B-cell proliferation and survival.
Experimental Workflow: BTK Occupancy Assay
A common method to quantify target engagement in vivo is the BTK occupancy assay, often performed using an ELISA-based method with a covalent probe.
Experimental Protocols
Detailed protocols are essential for the reproducibility of experimental results. Below are generalized protocols for key assays used in validating BTK target engagement.
Protocol 1: In Vivo BTK Occupancy Assay via Western Blot
This method assesses the level of BTK that is not bound by an inhibitor by using a fluorescently labeled probe that covalently binds to the same site as the drug.
1. Sample Collection and Preparation:
- Collect peripheral blood from animal models or human subjects at various time points post-drug administration.
- Isolate PBMCs using a Ficoll-Paque gradient centrifugation.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay and normalize all samples.
2. Probe Labeling:
- Incubate a portion of the cell lysate with a biotinylated or fluorescently-labeled covalent BTK probe. This probe will bind to any BTK that is not already occupied by this compound.
- A control sample of untreated cells should also be incubated with the probe to represent 100% free BTK.
3. SDS-PAGE and Western Blotting:
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- To detect the probe-labeled BTK, incubate the membrane with streptavidin-HRP (for biotinylated probes) or scan the membrane for fluorescence.
- To determine total BTK, strip the membrane and re-probe with a primary antibody against total BTK, followed by an HRP-conjugated secondary antibody.
4. Data Analysis:
- Quantify the band intensities for both the probe-labeled BTK and total BTK.
- Calculate the percentage of BTK occupancy as follows: % Occupancy = (1 - (Probe Signal in Treated Sample / Total BTK Signal in Treated Sample) / (Probe Signal in Control Sample / Total BTK Signal in Control Sample)) * 100
Protocol 2: Pharmacodynamic Assay for Downstream Signaling (Phospho-Flow Cytometry)
This assay measures the functional consequence of BTK inhibition by quantifying the phosphorylation of downstream signaling molecules like PLCγ2.
1. Sample Collection and Stimulation:
- Collect whole blood from subjects.
- For ex vivo analysis, stimulate the B-cells by adding an anti-IgM antibody to the whole blood sample to activate the BCR pathway. An unstimulated control should be included.
2. Fixation and Permeabilization:
- Fix the cells with a formaldehyde-based fixation buffer to preserve the phosphorylation state of the proteins.
- Permeabilize the cells with a gentle permeabilization buffer (e.g., methanol-based) to allow antibodies to access intracellular targets.
3. Antibody Staining:
- Stain the cells with a cocktail of fluorescently-conjugated antibodies. This should include:
- A B-cell surface marker (e.g., anti-CD19 or anti-CD20).
- An antibody against phosphorylated PLCγ2 (pPLCγ2).
4. Flow Cytometry Analysis:
- Acquire the samples on a flow cytometer.
- Gate on the B-cell population (CD19+ or CD20+).
- Measure the median fluorescence intensity (MFI) of the pPLCγ2 signal within the B-cell gate.
5. Data Interpretation:
- A reduction in the MFI of pPLCγ2 in the stimulated samples from this compound-treated subjects compared to untreated subjects indicates successful target engagement and inhibition of the BCR signaling pathway.
Conclusion
Validating the in vivo target engagement of this compound is a critical step in its development. While direct occupancy data for this compound remains to be published, the methodologies and comparative data from other selective BTK inhibitors like zanubrutinib and acalabrutinib provide a robust framework for these essential pharmacodynamic studies. The use of probe-based occupancy assays and functional pharmacodynamic assessments of downstream signaling provides a multi-faceted approach to confirming that this compound effectively and selectively inhibits its target in a complex biological system.
References
- 1. Discovery of this compound, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a highly selective covalent inhibitor of Bruton's tyrosine kinase for B-cell almignancies and autoimmune diseases - American Chemical Society [acs.digitellinc.com]
- 3. Pharmacodynamic Analysis of BTK Inhibition in Patients with Chronic Lymphocytic Leukemia Treated with Acalabrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
BGB-8035: A Comparative Analysis of Cross-Reactivity with EGFR and Tec Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor BGB-8035, focusing on its cross-reactivity profile with Epidermal Growth Factor Receptor (EGFR) and Tyrosine-protein kinase Tec. The information presented is intended to assist researchers in evaluating the selectivity of this compound for its primary target, Bruton's tyrosine kinase (BTK), in the context of potential off-target effects.
Executive Summary
This compound is a highly selective, orally active, and covalent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] While demonstrating potent inhibition of BTK, understanding its interaction with other kinases, such as EGFR and Tec, is crucial for predicting its therapeutic window and potential side effects. This guide presents quantitative data on the inhibitory activity of this compound against BTK, EGFR, and Tec, details the experimental methodologies used to obtain this data, and provides a visual representation of the relevant signaling pathways.
Data Presentation
The inhibitory activity of this compound against its primary target, BTK, and its potential off-targets, EGFR and Tec, has been quantified using both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Biochemical Inhibitory Activity
| Kinase | This compound IC50 (nM) |
| BTK | 1.1 |
| EGFR | 621 |
| Tec | 99 |
This data demonstrates that this compound is approximately 565-fold more selective for BTK over EGFR and 90-fold more selective for BTK over Tec in a biochemical context.[3]
Cellular Inhibitory Activity
| Target | Cell Line | This compound IC50 (nM) |
| p-BTK | REC-1 | 13.9 |
| p-EGFR | A431 | ≥ 10000 |
| p-Tec | - | 223.1 |
Cellular assays confirm the high selectivity of this compound for BTK, with significantly less activity against the phosphorylated (active) forms of EGFR and Tec.[3]
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by targeting BTK within the B-cell receptor (BCR) signaling pathway. Off-target effects on EGFR and Tec can be understood by examining their respective signaling cascades and potential points of interaction.
Experimental Protocols
The following protocols provide an overview of the methodologies used to determine the biochemical and cellular IC50 values of this compound.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified kinases.
Workflow:
Materials and Reagents:
-
Purified recombinant human BTK, EGFR, and Tec kinases
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagents
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
Enzyme and Substrate Preparation: Dilute the kinase and substrate to their final concentrations in kinase buffer. The specific concentrations will vary depending on the kinase being assayed.
-
Assay Reaction:
-
Add the diluted this compound or DMSO (vehicle control) to the assay wells.
-
Add the diluted kinase to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Phosphorylation Inhibition Assay (General Protocol)
This assay measures the ability of this compound to inhibit the phosphorylation of its target kinases within a cellular context.
Workflow:
Materials and Reagents:
-
Appropriate cell lines (e.g., REC-1 for BTK, A431 for EGFR)
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., anti-IgM for BTK, EGF for EGFR), if required
-
Lysis buffer
-
Primary antibodies against phosphorylated and total forms of BTK, EGFR, and Tec
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Western blot or ELISA reagents and equipment
Procedure:
-
Cell Culture and Seeding: Culture the selected cell lines to the appropriate confluency and seed them into multi-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified period (e.g., 2 hours).
-
Stimulation (if applicable): For kinases that require activation, stimulate the cells with the appropriate ligand (e.g., anti-IgM for BTK in B-cells, EGF for EGFR in A431 cells) for a short duration (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them to extract the total protein.
-
Detection (Western Blot Example):
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target kinase.
-
Wash the membrane and incubate with a corresponding secondary antibody.
-
Detect the signal using an appropriate substrate.
-
Strip the membrane and re-probe for the total form of the kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Plot the percentage of phosphorylation inhibition against the logarithm of the this compound concentration.
-
Determine the cellular IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The experimental data clearly indicates that this compound is a highly selective inhibitor of BTK. Its cross-reactivity with EGFR and Tec kinases is significantly lower, particularly in a cellular context. This high degree of selectivity suggests a lower potential for off-target side effects related to the inhibition of these kinases. Researchers and drug development professionals should consider this selectivity profile when designing and interpreting studies involving this compound.
References
Navigating Ibrutinib Resistance: A Comparative Analysis of BGB-8035 and Novel BTK Inhibitors
For researchers, scientists, and drug development professionals, the emergence of resistance to the first-generation Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib (B1684441), presents a significant clinical challenge in the treatment of B-cell malignancies. This guide provides a comparative overview of BGB-8035, a highly selective covalent BTK inhibitor, and alternative strategies, particularly non-covalent BTK inhibitors, designed to address ibrutinib resistance. While direct experimental data on the efficacy of this compound in ibrutinib-resistant models is not publicly available, this guide contextualizes its potential role based on its mechanism of action and compares it with agents for which such data exists.
Understanding Ibrutinib Resistance
Ibrutinib revolutionized the treatment of chronic lymphocytic leukemia (CLL) and other B-cell cancers by irreversibly binding to the cysteine residue at position 481 (C481) in the active site of BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway. However, a primary mechanism of acquired resistance to ibrutinib is the mutation of this cysteine to a serine (C481S), which prevents the covalent bond formation and renders the inhibitor less effective.[1] Other less common resistance mechanisms include mutations in the downstream signaling protein PLCγ2.
This compound: A Highly Selective Covalent BTK Inhibitor
This compound is an orally active and highly selective covalent inhibitor of BTK.[2][3][4] Preclinical data demonstrates its high potency against wild-type BTK.[2][5] Developed as a next-generation covalent inhibitor, this compound exhibits high selectivity for BTK over other kinases, which may translate to a more favorable safety profile by minimizing off-target effects.[5]
However, as a covalent inhibitor that likely targets the C481 residue, it is anticipated that this compound would have limited efficacy in patients who have developed the BTK C481S mutation. This is a characteristic shared by other covalent BTK inhibitors.
Alternative Strategies: Non-Covalent BTK Inhibitors
To address the challenge of C481S-mediated resistance, a new class of non-covalent, reversible BTK inhibitors has been developed. These agents bind to BTK in a different manner that does not rely on the C481 residue, allowing them to maintain activity against both wild-type and C481S-mutant BTK.
Pirtobrutinib (B8146385) (Jaypirca) is a highly selective, non-covalent BTK inhibitor that has demonstrated efficacy in patients with B-cell malignancies who have been previously treated with a covalent BTK inhibitor.[6][7][8][9] Its reversible binding mechanism allows it to effectively inhibit BTK even in the presence of the C481S mutation.[6][10] Clinical trial data has shown meaningful response rates in patients with relapsed or refractory mantle cell lymphoma and CLL/SLL, including those with prior covalent BTK inhibitor failure.[7][11][12][13][14][15]
Nemtabrutinib is another orally bioavailable, reversible BTK inhibitor designed to be active against both wild-type and C481S-mutated BTK.[1][16][17][18] Preclinical studies have shown its ability to inhibit BTK and induce cell death in patient-derived CLL cells with or without the C481S mutation.[1]
Comparative Data
The following tables summarize the available data for this compound and the non-covalent inhibitors pirtobrutinib and nemtabrutinib.
Table 1: Inhibitor Characteristics
| Feature | This compound | Pirtobrutinib | Nemtabrutinib |
| Mechanism of Action | Covalent, Irreversible BTK Inhibitor | Non-covalent, Reversible BTK Inhibitor | Non-covalent, Reversible BTK Inhibitor |
| Target | BTK (likely at C481) | BTK (wild-type and C481 mutants) | BTK (wild-type and C481S mutant) |
| Reported IC50 (BTK) | 1.1 nM[2] | Not specified in provided results | Not specified in provided results |
| Selectivity | Highly selective for BTK[5] | Highly selective for BTK[8] | Inhibits BTK and other Tec and Src family kinases[1] |
Table 2: Efficacy in Ibrutinib-Resistant Context
| Inhibitor | Efficacy in BTK C481S Models | Clinical Data in Ibrutinib-Resistant Patients |
| This compound | Data not publicly available. Inferred to be ineffective due to covalent mechanism. | No clinical data available. |
| Pirtobrutinib | Maintains inhibitory activity against C481S mutant BTK.[8][10] | Demonstrated efficacy in patients with relapsed/refractory B-cell malignancies after covalent BTK inhibitor therapy.[11][12][13][14][15] |
| Nemtabrutinib | Inhibits proliferation of cells with BTK C481S mutation.[17] | Early clinical trials have enrolled patients with relapsed/refractory hematologic malignancies.[1][18] |
Experimental Protocols
Detailed experimental protocols for assessing the efficacy of BTK inhibitors in ibrutinib-resistant models typically involve the following steps:
-
Cell Line Culture: Maintenance of B-cell lymphoma cell lines, including those engineered to express the BTK C481S mutation.
-
In Vitro Proliferation Assays: Treatment of wild-type and mutant cell lines with a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50) for cell viability.
-
Biochemical Assays: Measurement of the inhibitor's ability to block BTK enzymatic activity in vitro using purified wild-type and mutant BTK protein.
-
Western Blotting: Assessment of the inhibition of BTK signaling pathways by measuring the phosphorylation of downstream targets like PLCγ2 and ERK in treated cells.
-
In Vivo Xenograft Models: Implantation of ibrutinib-resistant tumor cells into immunocompromised mice, followed by treatment with the test inhibitor to evaluate its effect on tumor growth.
Visualizing the Landscape of BTK Inhibition
The following diagrams illustrate the key signaling pathways and mechanisms of action discussed.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway.
Caption: Mechanisms of covalent vs. non-covalent BTK inhibition.
Caption: Generalized workflow for assessing BTK inhibitor efficacy.
Conclusion
While this compound's high selectivity for BTK may offer a favorable safety profile, its presumed mechanism of action as a covalent inhibitor suggests it is unlikely to be effective against the most common form of ibrutinib resistance mediated by the BTK C481S mutation. The development of non-covalent BTK inhibitors, such as pirtobrutinib and nemtabrutinib, represents a significant advancement in overcoming this resistance mechanism. These agents have demonstrated the ability to inhibit both wild-type and C481S-mutant BTK, offering a promising therapeutic option for patients with ibrutinib-resistant B-cell malignancies. Further clinical investigation is needed to fully elucidate the role of these novel agents in the evolving treatment landscape.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. | BioWorld [bioworld.com]
- 6. What is the mechanism of Pirtobrutinib? [synapse.patsnap.com]
- 7. Pirtobrutinib - Wikipedia [en.wikipedia.org]
- 8. Pirtobrutinib | C22H21F4N5O3 | CID 129269915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pirtobrutinib : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. Pirtobrutinib in Chronic Lymphocytic Leukemia: Navigating Resistance and the Personalisation of BTK-Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ascopubs.org [ascopubs.org]
- 14. news-medical.net [news-medical.net]
- 15. onclive.com [onclive.com]
- 16. Nemtabrutinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. Facebook [cancer.gov]
- 18. First-in-Human Study of the Reversible BTK Inhibitor Nemtabrutinib in Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia and B-Cell Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of BGB-8035 pharmacokinetic profiles
A Comparative Analysis of the Pharmacokinetic Profiles of Bruton's Tyrosine Kinase (BTK) Inhibitors: BGB-8035 in Preclinical Stages vs. Approved Agents
This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of the preclinical Bruton's tyrosine kinase (BTK) inhibitor this compound, alongside the established and clinically approved BTK inhibitors: zanubrutinib (B611923), ibrutinib (B1684441), and acalabrutinib (B560132). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the PK properties of these molecules.
Introduction to BTK Inhibition
Bruton's tyrosine kinase is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, which is essential for the proliferation, trafficking, chemotaxis, and adhesion of both normal and malignant B-cells.[1] Inhibitors of BTK have revolutionized the treatment of various B-cell malignancies. This guide focuses on the comparative pharmacokinetics of four such inhibitors. While zanubrutinib, ibrutinib, and acalabrutinib are approved for clinical use, this compound is a preclinical candidate, and as such, only animal PK data is available.[2]
Comparative Pharmacokinetic Profiles
The following tables summarize the available pharmacokinetic parameters for this compound (in preclinical species) and the clinical pharmacokinetic parameters for zanubrutinib, ibrutinib, and acalabrutinib in humans. It is important to note that direct comparison between preclinical and clinical data has limitations due to interspecies differences in drug metabolism and physiology.
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose Route | Dose | T½ (h) | Tmax (h) | AUCinf (h·ng/mL) | Oral Bioavailability (%) | CL (mL/min/kg) | Vss (L/kg) |
| Rat | IV | 1 mg/kg | 1.0 | - | - | - | 24.4 | - |
| Rat | PO | 5 mg/kg | 2.5 | 0.25 | 964 | 26.4 | - | - |
| Dog | IV | 1 mg/kg | - | - | - | - | 6.89 | - |
| Dog | PO | 2.5 mg/kg | - | - | - | - | - | - |
Data sourced from MedchemExpress and BioWorld.[3][4]
Table 2: Clinical Pharmacokinetic Parameters of Approved BTK Inhibitors in Humans
| Parameter | Zanubrutinib | Ibrutinib | Acalabrutinib |
| Recommended Dose | 160 mg BID or 320 mg QD[5] | 420 mg QD (CLL/SLL) or 560 mg QD (MCL)[6] | 100 mg BID[7] |
| Tmax (median, h) | 2[1][8] | 1-2[6] | ~0.75-1.5 |
| T½ (h) | 2-4[5][8] | 4-6[6] | ~1-2.5 |
| AUC24,ss (ng·h/mL) | 2295 (160 mg BID) / 2180 (320 mg QD)[5] | ~732 (420 mg QD)[7] | 1843 (100 mg BID)[7] |
| Cmax,ss (ng/mL) | 314 (160 mg BID) / 543 (320 mg QD)[5] | - | - |
| Oral Bioavailability | ~15% (estimated)[5] | ~2.9% (fasting) | - |
| Protein Binding | 94%[5] | 97.3%[6] | 97.5% |
| Metabolism | Primarily CYP3A4[8] | Primarily CYP3A[6] | Primarily CYP3A |
| Elimination | Primarily feces[1] | Primarily feces[9] | Primarily feces |
Data compiled from multiple sources.[1][5][6][7][8][9]
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not publicly available. However, based on standard pharmacokinetic study designs, the following methodologies are likely to have been employed.
Typical Preclinical Pharmacokinetic Study Protocol:
-
Subjects: Male and female Sprague-Dawley rats and Beagle dogs are commonly used species for preclinical PK studies.
-
Dosing:
-
Intravenous (IV): The compound is formulated in a suitable vehicle (e.g., saline, DMSO/PEG mixtures) and administered as a bolus injection into a tail vein (rats) or cephalic vein (dogs).
-
Oral (PO): The compound is formulated as a suspension or solution in a vehicle like carboxymethylcellulose or PEG and administered via oral gavage.
-
-
Blood Sampling: Serial blood samples are collected from a suitable vessel (e.g., jugular vein, saphenous vein) at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of the drug are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters such as T½, Tmax, Cmax, AUC, clearance (CL), and volume of distribution (Vss). Oral bioavailability is calculated as the ratio of the dose-normalized AUC from oral administration to that from IV administration.
Signaling Pathway and Experimental Workflow Visualizations
To aid in the understanding of the mechanism of action and the processes involved in pharmacokinetic analysis, the following diagrams are provided.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Discussion
The available preclinical data for this compound suggests it is an orally available BTK inhibitor with moderate oral bioavailability in rats (26.4%).[4] Its half-life in rats is relatively short (1.0h IV, 2.5h PO), which is a characteristic shared with the clinically approved BTK inhibitors zanubrutinib, ibrutinib, and acalabrutinib, all of which have half-lives in the range of 1 to 6 hours in humans.[5][6][8] This rapid clearance necessitates at least once or twice daily dosing for the approved agents to maintain therapeutic drug concentrations.
A key differentiator among BTK inhibitors is their selectivity. This compound is reported to be highly selective for BTK over other kinases like EGFR and TEC.[2][3][4] This high selectivity is a desirable trait, as off-target inhibition of other kinases by first-generation BTK inhibitors like ibrutinib has been associated with adverse effects.[10] Second-generation inhibitors like zanubrutinib and acalabrutinib were designed to have improved selectivity over ibrutinib.[5][11]
It is important to reiterate that this compound is a preclinical candidate and has been reported to have an inferior toxicity profile compared to zanubrutinib.[2] This may have implications for its future clinical development. The absence of human pharmacokinetic and safety data for this compound makes any direct comparison with approved drugs preliminary. The provided data serves as a baseline for understanding the potential pharmacokinetic characteristics of this molecule in the context of established BTK inhibitors. Further studies would be required to fully elucidate its clinical potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of this compound, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective | MDPI [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
The Evolving Landscape of BTK Inhibition: A Comparative Look at BGB-8035
For researchers, scientists, and drug development professionals, the quest for more selective and effective cancer therapies is a continuous journey. In the realm of B-cell malignancies and autoimmune diseases, Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target. This guide provides a comparative overview of BGB-8035, a highly selective covalent BTK inhibitor, placing its preclinical performance in context with established BTK inhibitors.
While direct data on this compound's activity in primary patient samples remains to be published, its preclinical profile suggests a potent and selective inhibitor. This guide will objectively compare the available data for this compound with other BTK inhibitors and provide a framework for its potential evaluation in patient-derived cells.
Comparative Performance of BTK Inhibitors
The following table summarizes the available biochemical and cellular activity data for this compound and compares it with the well-characterized BTK inhibitors, Zanubrutinib (B611923) (BGB-3111) and Acalabrutinib.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Notes |
| This compound | BTK | 1.1 [1] | 13.9 [1] | Highly selective over other kinases.[1][2][3][4] |
| EGFR | 621[1] | >10000 (p-EGFR)[1] | ||
| TEC | 99[1] | 223.1 (p-TEC)[1] | ||
| Zanubrutinib (BGB-3111) | BTK | <0.5 | 8 | Approved for various B-cell malignancies. |
| TEC | 2[5] | - | Greater selectivity over EGFR and ITK compared to ibrutinib. | |
| EGFR | >1000 | >1000 | ||
| Acalabrutinib | BTK | 3 | - | Approved for CLL/SLL and MCL.[6] |
| TEC | 19 | - | High selectivity against other kinases.[6] | |
| EGFR | >1000 | - |
Experimental Protocols
While specific protocols for this compound in primary patient samples are not yet available, the following methodologies are standard for evaluating BTK inhibitor activity and would be applicable.
Isolation of Primary Chronic Lymphocytic Leukemia (CLL) Cells
Primary CLL cells would be isolated from peripheral blood of patients with CLL by Ficoll-Paque density gradient centrifugation. The isolated peripheral blood mononuclear cells (PBMCs) would then be further purified to enrich for CLL cells, typically by negative selection to remove T cells, NK cells, and monocytes.
In Vitro Cytotoxicity Assay
Primary CLL cells would be cultured in appropriate media and treated with increasing concentrations of this compound and comparator BTK inhibitors for a specified period (e.g., 48-72 hours). Cell viability would be assessed using a luminescent-based assay that measures ATP content, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). The half-maximal inhibitory concentration (IC50) would be calculated from the dose-response curves.
BTK Occupancy Assay in Patient Samples
To confirm target engagement in a clinical setting, BTK occupancy in peripheral blood mononuclear cells (PBMCs) and lymph node biopsy specimens from patients treated with this compound could be measured.[7][8] This is typically done using a fluorescently labeled probe that binds to the active site of BTK. The displacement of this probe by the covalently bound inhibitor is then quantified by flow cytometry.
Visualizing the Science
To better understand the context of this compound's mechanism and evaluation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK and its inhibition by this compound.
Caption: Experimental workflow for evaluating the activity of this compound in primary patient samples.
Concluding Remarks
This compound demonstrates promising preclinical characteristics as a highly selective and potent BTK inhibitor. Its high selectivity for BTK over other kinases like EGFR and TEC may translate to an improved safety profile, a key objective in the development of next-generation BTK inhibitors.[1][2][3][4] However, it is important to note that this compound has shown an inferior toxicity profile compared to Zanubrutinib in preclinical models.[2][4]
The true potential of this compound will be elucidated through clinical trials that include the evaluation of its activity in primary patient samples. Such studies will be crucial to confirm its efficacy and safety profile and to understand its positioning relative to the already approved and effective BTK inhibitors. The methodologies and comparative data presented in this guide provide a foundational framework for these future investigations.
References
- 1. Discovery of this compound, a highly selective covalent inhibitor of Bruton's tyrosine kinase for B-cell almignancies and autoimmune diseases - American Chemical Society [acs.digitellinc.com]
- 2. Discovery of this compound, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 6. Incorporating acalabrutinib, a selective next-generation Bruton tyrosine kinase inhibitor, into clinical practice for the treatment of haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of BGB-8035 BTK Inhibition: A Comparative Guide
This guide provides an objective comparison of the Bruton's tyrosine kinase (BTK) inhibitor BGB-8035 with other commercially available BTK inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of this compound's performance based on available experimental data.
Introduction to BTK Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1][2][3][4][5] This pathway is essential for B-cell proliferation, differentiation, and survival.[6] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[4][5][7][8] BTK inhibitors are a class of drugs that block the activity of BTK, thereby impeding the downstream signaling cascade. These inhibitors can be broadly categorized into covalent and non-covalent inhibitors, with covalent inhibitors forming a permanent bond with a cysteine residue (Cys481) in the BTK active site.[7][9]
This compound is a highly selective, orally active, covalent BTK inhibitor developed by BeiGene.[10][11][12] It was derived from the structure-activity relationship (SAR) of zanubrutinib (B611923) (BGB-3111) and is designed to have high selectivity and low potential for off-target related adverse effects.[1][2][4][5] This guide aims to provide an independent verification of its BTK inhibition by comparing its performance metrics with those of established BTK inhibitors: ibrutinib, acalabrutinib, and zanubrutinib.
Comparative Analysis of BTK Inhibitors
The following tables summarize the quantitative data on the potency and selectivity of this compound and other key BTK inhibitors. It is important to note that the data for this compound is primarily from studies conducted by its manufacturer, BeiGene.
Table 1: Biochemical Potency of BTK Inhibitors
| Inhibitor | Target | Biochemical IC50 (nM) | Reference |
| This compound | BTK | 1.1 | [7][10][11][12] |
| Ibrutinib | BTK | ~1.5 | [10] |
| Acalabrutinib | BTK | ~5.1 | [10] |
| Zanubrutinib | BTK | <1 | [1] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Potency of BTK Inhibitors
| Inhibitor | Target | Cellular IC50 (nM) | Reference |
| This compound | BTK | 13.9 | [7][12] |
| Ibrutinib | p-BTK (Y223) | Not specified | |
| Acalabrutinib | p-BTK (Y223) | Not specified | |
| Zanubrutinib | p-BTK (Y223) | Not specified |
Table 3: Kinase Selectivity Profile of BTK Inhibitors (Biochemical IC50 in nM)
| Inhibitor | BTK | TEC | EGFR | Reference |
| This compound | 1.1 | 99 | 621 | [7][10][11][12] |
| Ibrutinib | ~1.5 | 3.2–78 | High Inhibition | [7][10][13] |
| Acalabrutinib | ~5.1 | 37-1000 | >10,000 | [7][10][13] |
| Zanubrutinib | <1 | ~2 | Lower than Ibrutinib | [1][7][13] |
Note: A higher IC50 value indicates lower potency and potentially higher selectivity for BTK over other kinases.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of BTK inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay measures the ability of an inhibitor to block the enzymatic activity of purified BTK in a test tube.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor (this compound or other BTK inhibitors)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a dilution series of the test inhibitor in the assay buffer.
-
In a microplate, add the recombinant BTK enzyme, the kinase substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a specific concentration of ATP (often at or near the Km for ATP).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a microplate reader.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the inhibitor concentration.[1]
Cellular BTK Autophosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the autophosphorylation of BTK within a cellular context, which is a key step in its activation.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos cells)
-
Cell culture medium and supplements
-
Test inhibitor
-
B-cell receptor (BCR) stimulus (e.g., anti-IgM antibody)
-
Lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the B-cell lymphoma cells to the desired density.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time.
-
Stimulate the B-cell receptor by adding a stimulating agent (e.g., anti-IgM) for a short period (e.g., 10 minutes).
-
Lyse the cells in lysis buffer to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phosphorylated BTK (p-BTK).
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total BTK.
-
Quantify the band intensities to determine the extent of BTK phosphorylation inhibition.[6][14]
Kinase Selectivity Profiling
This is a broad screen to assess the inhibitory activity of a compound against a large panel of different kinases to determine its selectivity.
Methodology: Kinase selectivity is often determined using large-scale screening platforms, such as the KINOMEscan™ technology. In this method, the test compound is incubated with a panel of DNA-tagged kinases in the presence of an immobilized ligand that binds to the active site of the kinases. The amount of each kinase that binds to the immobilized ligand is quantified. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is inhibiting the binding of the kinase to the ligand. The results are typically reported as the percentage of kinase inhibited at a specific concentration of the compound (e.g., 1 µM).[1]
Visualizing Key Pathways and Workflows
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: Simplified BTK signaling pathway in B-cells.
Experimental Workflow for BTK Inhibition Assay
The diagram below outlines the general workflow for assessing the inhibitory activity of a compound on BTK.
Caption: General workflow for biochemical and cellular BTK inhibition assays.
References
- 1. ashpublications.org [ashpublications.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a highly selective covalent inhibitor of Bruton's tyrosine kinase for B-cell almignancies and autoimmune diseases - American Chemical Society [acs.digitellinc.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 8. Kinase Selectivity Profiling Systems—General Panel [promega.kr]
- 9. Novel Bruton’s Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. | BioWorld [bioworld.com]
- 13. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
BGB-8035: A Comparative Literature Review of a Highly Selective BTK Inhibitor
For Immediate Release
A comprehensive review of preclinical data reveals BGB-8035 as a highly selective, orally active, covalent inhibitor of Bruton's tyrosine kinase (BTK) with potential applications in B-cell malignancies and autoimmune diseases. Developed as a successor to zanubrutinib (B611923) (BGB-3111), this compound demonstrates potent BTK inhibition and enhanced selectivity over other kinases, a key factor in potentially mitigating off-target side effects. However, early data also suggests an inferior toxicity profile compared to its predecessor.
Executive Summary
This compound is a novel Bruton's tyrosine kinase (BTK) inhibitor designed for high selectivity and potency. Preclinical studies highlight its efficacy in models of both cancer and autoimmune disorders. This guide provides a comparative analysis of this compound against other established BTK inhibitors, focusing on biochemical potency, kinase selectivity, and in vivo efficacy. All presented data is sourced from publicly available scientific literature.
Mechanism of Action
This compound functions as a covalent irreversible inhibitor of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] By binding to BTK, this compound blocks the downstream signaling that promotes B-cell proliferation and survival. This mechanism is central to its therapeutic potential in various B-cell driven diseases.
Biochemical Potency and Kinase Selectivity
This compound exhibits potent inhibition of BTK with a reported IC50 (half-maximal inhibitory concentration) of 1.1 nM in biochemical assays.[1] A key feature of this compound is its high selectivity over other kinases, which is a significant consideration for reducing off-target effects. The table below summarizes the comparative biochemical potency and selectivity of this compound against other BTK inhibitors.
| Compound | BTK IC50 (nM) | TEC IC50 (nM) | EGFR IC50 (nM) | Selectivity (BTK vs. TEC) | Selectivity (BTK vs. EGFR) |
| This compound | 1.1 | 99 | 621 | 90-fold | 565-fold |
Data sourced from preclinical studies. Direct head-to-head comparative studies with a broader kinase panel are not yet fully available in the public domain.
Preclinical Efficacy
The therapeutic potential of this compound has been evaluated in preclinical models of mantle cell lymphoma (MCL) and collagen-induced arthritis (CIA).
Mantle Cell Lymphoma Xenograft Model
In a REC-1 mantle cell lymphoma xenograft mouse model, this compound demonstrated dose-dependent anti-tumor activity. Oral administration of this compound resulted in significant tumor growth inhibition.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 7.5 mg/kg, BID | 64.1 |
| This compound | 15 mg/kg, BID | 73.6 |
| This compound | 30 mg/kg, BID | 79.9 |
BID: twice daily
Collagen-Induced Arthritis Model
This compound was also assessed in a rat model of collagen-induced arthritis, a common preclinical model for rheumatoid arthritis. The compound showed a dose-dependent reduction in arthritis scores, indicating its potential as a therapeutic agent for autoimmune disorders.
| Treatment Group | Dosage | Mean Arthritis Score (Day 16) |
| Vehicle Control | - | ~10 |
| This compound | 1 mg/kg, BID | Reduced |
| This compound | 3 mg/kg, BID | Significantly Reduced |
| This compound | 10 mg/kg, BID | Markedly Reduced |
Specific quantitative arthritis scores for each dose group are not detailed in the currently available literature.
Experimental Protocols
REC-1 Mantle Cell Lymphoma Xenograft Model
-
Cell Line: REC-1 human mantle cell lymphoma cells.
-
Animals: Severe combined immunodeficient (SCID) mice.
-
Procedure: REC-1 cells are subcutaneously implanted into the flank of the mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally, typically twice daily.
-
Endpoint: Tumor volumes are measured regularly to determine tumor growth inhibition.
Collagen-Induced Arthritis (CIA) Rat Model
-
Animals: Lewis rats are commonly used for this model.
-
Induction: Arthritis is induced by immunization with an emulsion of bovine type II collagen and Freund's adjuvant. A booster immunization is typically given after a set period.
-
Treatment: Prophylactic or therapeutic treatment with this compound or vehicle control is initiated.
-
Assessment: The severity of arthritis is evaluated using a clinical scoring system based on paw swelling and inflammation.
Visualizing the BTK Signaling Pathway and Experimental Workflow
To illustrate the mechanism of action and experimental design, the following diagrams were generated using Graphviz.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
References
Safety Operating Guide
Navigating the Disposal of BGB-8035: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Proper Disposal of Investigational Compound BGB-8035
The proper disposal of investigational compounds is a critical component of laboratory safety and environmental responsibility. For this compound, a highly selective Bruton's tyrosine kinase (BTK) inhibitor, specific disposal protocols are not publicly available in safety data sheets (SDS).[1] In the absence of explicit instructions, researchers, scientists, and drug development professionals must adhere to a conservative approach, treating the compound as hazardous chemical waste. This guide provides a procedural framework based on established best practices for the disposal of investigational drugs and chemicals.[2][3][4]
Core Principle: Treat as Hazardous Waste
All materials contaminated with this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, should be disposed of as hazardous chemical waste.[3][4] Never dispose of this compound or its containers in the regular trash or via sanitary sewer (sink) disposal.[2][4] The overriding principle is to formulate a disposal plan before beginning any activity with the compound.[5]
Step-by-Step Disposal Protocol for this compound
Step 1: Personnel Safety and Preparation Before handling this compound waste, ensure all personnel are trained in your institution's chemical waste management procedures. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Step 2: Waste Segregation and Containerization
-
Select a Compatible Container: Use a designated, leak-proof hazardous waste container that is compatible with the waste type (solid or liquid). For solutions, ensure the container material is compatible with the solvent used (e.g., DMSO).
-
Solid Waste: Collect unused or expired this compound powder, contaminated gloves, weigh boats, and other solid materials in a clearly labeled, sealable container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealable liquid waste container. Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be kept separate.[6]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.
-
Empty Containers: The original this compound vial or any container that held the pure compound should be treated as hazardous waste. For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[2]
Step 3: Labeling Properly label all waste containers as soon as waste is added.[4][7] Use your institution's official hazardous waste tags. The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "(S)-7-(1-acryloylpiperidin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide" or "this compound".[8] Avoid abbreviations.
-
All constituents and their approximate concentrations/percentages.
-
The name of the Principal Investigator (PI) and the laboratory location (building and room number).
Step 4: Storage Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area must be under the control of the laboratory personnel. Ensure that incompatible wastes are segregated to prevent reactions.[2][7] Containers should be stored in secondary containment to mitigate spills.[2][6]
Step 5: Arrange for Pickup and Disposal Once a waste container is full, or if work with this compound is complete, arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.[2][4] Do not transport hazardous waste outside of the laboratory yourself.[6]
Key Experimental Data for Handling and Disposal
While a full safety profile is unavailable, certain data from suppliers can inform safe handling practices during the disposal process.
| Property | Data | Source |
| Chemical Formula | C24H31N5O5 | [8] |
| Molecular Weight | 469.54 g/mol | [8] |
| Physical State | Solid powder | N/A |
| Solubility | Soluble in DMSO (91 mg/mL) | [1] |
| Insoluble in Water and Ethanol | [1] | |
| Storage | Long-term: -20°C | [8] |
| Shipping Condition | Shipped as a non-hazardous chemical for transport | [8] |
Note: The "non-hazardous" shipping classification pertains to transportation regulations and does not reflect the requirements for final disposal. All investigational compounds should be treated as hazardous waste.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of an investigational compound like this compound where a specific Safety Data Sheet is not available.
Caption: Logical workflow for the disposal of investigational compounds without a specific SDS.
References
- 1. selleckchem.com [selleckchem.com]
- 2. policies.dartmouth.edu [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. vumc.org [vumc.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. medkoo.com [medkoo.com]
Personal protective equipment for handling BGB-8035
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical, immediate safety and logistical information for the proper handling and disposal of BGB-8035, a potent, highly selective Bruton's tyrosine kinase (BTK) inhibitor.[1][2] Adherence to these protocols is essential to minimize exposure risk and ensure a safe laboratory environment. While one supplier ships this compound as a non-hazardous chemical for transport purposes, its potent biological activity and an "inferior toxicity profile" compared to similar compounds necessitate handling it as a potentially hazardous substance.[2][3][4]
Personal Protective Equipment (PPE)
The consistent and correct use of PPE is the primary defense against exposure to potent compounds like this compound.[5][6] All personnel must be trained in the proper donning and doffing of the following equipment for each handling scenario.[6]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemically resistant nitrile gloves (ASTM D6978 tested).[5][7] | Provides a robust barrier against skin contact and absorption. The outer glove should be removed and disposed of as hazardous waste immediately after handling.[5][6] |
| Eye Protection | Safety glasses with side shields or safety goggles. A face shield should be used when there is a significant risk of splashes.[5][6] | Protects eyes and face from splashes and aerosols. |
| Lab Coat/Gown | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs that closes in the back.[5][7] | Protects skin and personal clothing from contamination. Should not be worn outside of the designated handling area.[5] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required when handling the compound as a powder or when aerosols may be generated (e.g., during weighing or reconstitution).[5][6][8] | Prevents inhalation of the compound, a primary route of exposure. Surgical masks offer insufficient protection.[6][8] |
| Shoe Covers | Required when there is a risk of spills or contamination of the floor. | Prevents the spread of contamination outside the work area. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, especially in its powdered form, should be performed in a designated and controlled area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize the risk of aerosolization and inhalation.[5][8]
1. Preparation:
-
Designate a specific area for handling this compound.
-
Assemble all necessary equipment: PPE, calibrated weighing instruments, spill kit, and designated, clearly labeled hazardous waste containers.[9]
-
Ensure the chemical fume hood or BSC is functioning correctly.
2. Weighing the Compound:
-
Perform all weighing of powdered this compound within the containment of a fume hood or BSC.[5]
-
Use a tared weigh boat to minimize the dispersion of powder.[5]
-
Handle the container and spatula with care to avoid generating dust.
3. Reconstitution (Solution Preparation):
-
Slowly add the solvent to the solid compound to prevent splashing.[5]
-
Cap and seal the vial securely before mixing or vortexing.
-
If sonication is required, ensure the vial is properly sealed and inspect for any leaks afterward.
4. Post-Handling:
-
Wipe down all surfaces in the designated handling area with an appropriate cleaning and decontamination solution (e.g., detergent followed by 70% isopropyl alcohol).[10]
-
Dispose of all contaminated materials, including weigh boats, pipette tips, and the outer pair of gloves, in the designated hazardous waste container.[10]
Disposal Plan
Due to its cytotoxic potential, all materials that come into contact with this compound must be handled as hazardous waste.[9][10] Improper disposal can pose a significant risk to personnel and the environment.
-
Waste Segregation: At the point of generation, segregate all this compound waste from other laboratory waste streams.[10][11] This includes unused or expired drug, contaminated PPE, labware (pipette tips, tubes, vials), and cleaning materials.[9][10]
-
Waste Containers:
-
Solid Waste: Collect all contaminated solid waste in a designated, leak-proof, and puncture-resistant container. This container must be clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste" in accordance with institutional and local regulations.[9] In many regions, purple or red containers are used to signify cytotoxic waste.[12]
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and non-reactive container for hazardous chemical waste.[5] Do not dispose of this waste down the drain.[10]
-
Sharps: Any contaminated sharps (needles, syringes, etc.) must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.[9][11]
-
-
Final Disposal: All cytotoxic waste must be disposed of through high-temperature incineration at an EPA-licensed facility.[11][12] This is the only approved method to ensure the complete and irreversible destruction of these potent compounds.[12] Do not overfill waste containers; seal them when they are three-quarters full and follow your institution's procedures for pickup by Environmental Health and Safety (EHS) personnel.[10]
Experimental Workflow and Disposal Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of this compound, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. gerpac.eu [gerpac.eu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. benchchem.com [benchchem.com]
- 11. danielshealth.ca [danielshealth.ca]
- 12. cleanaway.com.au [cleanaway.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
